molecular formula C5H3BrFN B174918 2-Bromo-6-fluoropyridine CAS No. 10019-16-6

2-Bromo-6-fluoropyridine

Cat. No.: B174918
CAS No.: 10019-16-6
M. Wt: 175.99 g/mol
InChI Key: ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932219
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144100-07-2
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical and Spectroscopic Properties of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 2-Bromo-6-fluoropyridine, a key building block in pharmaceutical and agrochemical research. The information is presented to support laboratory work, analytical method development, and structural elucidation.

Physical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN.[1][2][3][4][5] Its key physical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 175.99 g/mol [1][2][3][4]
Appearance Colorless to light yellow solid or liquid[5][6]
Melting Point 33-37 °C
Boiling Point 192-193 °C (at 760 mmHg)
Density ~1.8 g/cm³[1]
Solubility Soluble in common organic solvents such as chloroform and methanol.

Spectral Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.75t~8.0H-4
~7.45d~8.0H-3
~7.15d~8.0H-5

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~163 (d, ¹JCF ≈ 240 Hz)C-6
~142 (d, ³JCF ≈ 8 Hz)C-2
~141 (d, ³JCF ≈ 15 Hz)C-4
~125C-3
~110 (d, ²JCF ≈ 35 Hz)C-5

Table 4: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

Chemical Shift (δ, ppm)Multiplicity
~ -69s

Note: The spectral data presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[7][8][9][10][11][12] Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are listed below.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~1600-1450StrongC=C and C=N stretching (aromatic ring)
~1250-1150StrongC-F stretching
~1100-1000MediumC-H in-plane bending
~800-700StrongC-H out-of-plane bending
~600-500MediumC-Br stretching

Note: The IR data is based on characteristic absorption frequencies for substituted pyridines and organohalogen compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the following key fragments.

Table 6: Expected Mass Spectrometry Fragmentation

m/zRelative AbundanceAssignment
175/177High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
96Medium[M - Br]⁺
77Medium[C₅H₃FN - F]⁺ or [C₅H₄N]⁺
50Low[C₄H₂]⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated aromatic compounds.[13][14][15][16][17] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) may be used.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~200 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~100 ppm.

    • Number of scans: 64-128.

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0 ppm) for ¹H and ¹³C, and to the external standard for ¹⁹F.

IR Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Liquid Phase (Neat Film): If the sample is a low-melting solid or liquid, a thin film can be prepared between two KBr or NaCl plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: ~200-250 °C.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be analyzed to confirm the presence of one bromine atom.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_structure Structural Confirmation MW Molecular Weight Structure Structural Elucidation MW->Structure MP Melting Point MP->Structure BP Boiling Point BP->Structure Sol Solubility NMR NMR Spectroscopy (1H, 13C, 19F) Sol->NMR NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Bromo-6-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details established methodologies, providing quantitative data, experimental protocols, and visual representations of the synthetic pathways to facilitate its application in a laboratory setting.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The presence of two distinct halogen atoms at the 2 and 6 positions of the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a versatile precursor for the synthesis of complex molecular architectures. This guide will focus on the two most prevalent and practical methods for its preparation: the halogen exchange reaction starting from 2,6-dibromopyridine and a multi-step route involving a Balz-Schiemann type reaction from 2-bromo-6-aminopyridine.

Core Synthesis Routes

The synthesis of this compound is primarily achieved through two distinct and reliable pathways. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis_Routes cluster_0 Halogen Exchange Route cluster_1 Balz-Schiemann Type Route A 2,6-Dibromopyridine B This compound A->B KF, 18-crown-6 C 2,6-Dibromopyridine D 2-Bromo-6-aminopyridine C->D Conc. NH3 E This compound D->E 1. NaNO2, AHF 2. Heat

Caption: Overview of the two primary synthesis routes for this compound.

Route 1: Halogen Exchange from 2,6-Dibromopyridine

This method involves a direct nucleophilic aromatic substitution of one bromine atom in 2,6-dibromopyridine with fluoride. The use of a phase-transfer catalyst, such as 18-crown-6, is crucial for the success of this reaction by enhancing the solubility and reactivity of the fluoride salt.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound from 2,6-Dibromopyridine is as follows[1]:

  • Reaction Setup: In a distillation apparatus, combine 100 g (422.10 mmol) of 2,6-dibromopyridine, 36.79 g (633.15 mmol) of potassium fluoride, and 11.16 g of 18-crown-6.

  • Reaction Conditions: Heat the mixture to 190°C under a vacuum of 200 mbar.

  • Product Collection: The product, this compound, is distilled off directly from the reaction mixture.

  • Purification: The collected distillate is further purified by repeated distillation to yield the final product.

Quantitative Data
ParameterValueReference
Starting Material2,6-Dibromopyridine[1]
ReagentsPotassium Fluoride, 18-crown-6[1]
Temperature190°C[1]
Pressure200 mbar[1]
Product Boiling Point70°C at 15 mbar[1]
Yield43.90 g (Not explicitly stated as a percentage)[1]

Experimental Workflow

Halogen_Exchange_Workflow start Start reactants Combine 2,6-dibromopyridine, KF, and 18-crown-6 in distillation apparatus start->reactants heat Heat to 190°C under vacuum (200 mbar) reactants->heat distill Distill off This compound heat->distill purify Purify by repeated distillation distill->purify product Obtain pure This compound purify->product

Caption: Workflow for the halogen exchange synthesis of this compound.

Route 2: Balz-Schiemann Type Reaction

This two-step synthesis begins with the selective amination of 2,6-dibromopyridine to form 2-bromo-6-aminopyridine. This intermediate is then converted to the target compound via a Balz-Schiemann type reaction, which involves diazotization of the amino group followed by fluorination.

Step 1: Synthesis of 2-Bromo-6-aminopyridine

The synthesis of 2-Bromo-6-aminopyridine from 2,6-dibromopyridine can be performed as follows[2]:

  • Reaction Setup: In a steel autoclave with a glass liner, suspend 10.00 g (42.2 mmol) of 2,6-dibromopyridine in 50 mL of concentrated ammonia.

  • Reaction Conditions: Seal the autoclave and heat to 190°C for 6 hours. The pressure will rise to approximately 25 bar.

  • Work-up: After cooling and depressurizing the autoclave, add 100 mL of ethyl acetate to the reaction mixture for phase separation. Extract the aqueous phase twice with 100 mL portions of ethyl acetate.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue is further purified by dissolving in a cyclohexane/ethyl acetate mixture to remove the 2,6-diaminopyridine byproduct, followed by filtration through a short silica gel column and sublimation to yield the pure product.

ParameterValueReference
Starting Material2,6-Dibromopyridine[2]
ReagentConcentrated Ammonia[2]
Temperature190°C[2]
Pressure~25 bar[2]
Reaction Time6 hours[2]
Yield88.9%[2]
Step 2: Synthesis of this compound via Diazotization-Fluorination

The following protocol is adapted from a similar synthesis of a fluorinated picoline derivative and serves as a representative procedure[3]:

  • Diazotization: Dissolve 2-bromo-6-aminopyridine in anhydrous hydrogen fluoride in a suitable vessel (e.g., a tetrafluoroethylene tank) at -78°C.

  • Addition of Nitrite: Slowly add sodium nitrite to the solution while maintaining the low temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., -5°C to 5°C) for a short period, and then warm to a higher temperature (e.g., 30°C to 70°C) to complete the decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and carefully quench with an ice-water mixture. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

ParameterValueReference
Starting Material3-amino-2-bromo-6-picoline[3]
ReagentsAnhydrous Hydrogen Fluoride, Sodium Nitrite[3]
Diazotization Temperature-78°C[3]
Decomposition Temperature30°C to 70°C[3]
Yield85.1%[3]

Experimental Workflow

Balz_Schiemann_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Diazotization-Fluorination start1 Start reactants1 Combine 2,6-dibromopyridine and conc. NH3 in autoclave start1->reactants1 heat1 Heat to 190°C for 6h reactants1->heat1 workup1 Cool, depressurize, and extract with ethyl acetate heat1->workup1 purify1 Purify by recrystallization, chromatography, and sublimation workup1->purify1 intermediate Obtain 2-Bromo-6-aminopyridine purify1->intermediate start2 Start with Intermediate diazotization Dissolve in AHF at -78°C and add NaNO2 start2->diazotization decomposition Warm to allow for diazonium salt decomposition diazotization->decomposition workup2 Quench with ice-water and neutralize decomposition->workup2 purify2 Extract with DCM and purify workup2->purify2 product Obtain this compound purify2->product

Caption: Workflow for the Balz-Schiemann type synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Data
¹H NMR Spectral data consistent with the structure of this compound.[4]
¹³C NMR Spectral data showing the expected carbon signals for the pyridine ring.[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 175.99 g/mol .[5]
Purity (GC) >98.0%
Melting Point 32 °C[6]
Boiling Point 164 °C[6]

Conclusion

This technical guide has outlined two robust and well-documented synthetic routes for the preparation of this compound. The halogen exchange method offers a more direct approach, while the Balz-Schiemann type reaction provides an alternative pathway that may be advantageous depending on the available starting materials and expertise. The detailed experimental protocols and quantitative data presented herein are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate.

References

2-Bromo-6-fluoropyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoropyridine, a key building block in modern synthetic chemistry. It details the compound's core properties, its applications in research and development, and its utility in constructing complex molecular architectures.

Core Compound Data

This compound is a halogenated pyridine derivative valued for its specific reactivity in forming larger, functionalized molecules.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, allows for selective and sequential chemical transformations.

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 144100-07-2[2]
Molecular Weight 175.99 g/mol [2][3]
Molecular Formula C₅H₃BrFN[2][3]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Purity >98.0% (GC)
Storage 2-8°C Refrigerator, Keep in dark place, sealed in dry, room temperature[4]

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a wide array of high-value chemical entities.[5] Its applications span multiple industries, primarily driven by its utility in creating novel compounds with desired biological or material properties.

  • Pharmaceutical Development : The compound is a foundational building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Researchers leverage its structure to build complex molecules aimed at treating a variety of diseases, including cancer, infections, and neurological disorders.[1][3]

  • Agrochemicals : In the agricultural sector, it is employed in the synthesis of next-generation herbicides, fungicides, and insecticides.[1][3] The inclusion of the fluorine atom often enhances the biological activity and metabolic stability of the final agrochemical product.[3]

  • Material Science : Its unique electronic properties make it a valuable component in the development of advanced materials, such as polymers and specialized coatings.[1]

Synthetic Utility and Experimental Protocols

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom is an excellent leaving group, making it highly suitable for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[3] This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position.

Generalized Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Below is a generalized methodology for a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) using this compound. Specific conditions (catalyst, ligand, base, solvent, temperature) will vary depending on the coupling partner.

  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or amine coupling partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a suitable ligand if required.

  • Solvent and Base Addition : Add an appropriate anhydrous solvent (e.g., Dioxane, Toluene, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography to yield the desired 6-fluoro-2-substituted-pyridine.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for utilizing this compound as a versatile synthetic intermediate.

G Synthetic Utility of this compound A This compound (Starting Material) C Palladium-Catalyzed Cross-Coupling A->C B Coupling Partner (e.g., Boronic Acid, Amine) B->C D 6-Fluoro-2-substituted-pyridine (Intermediate) C->D Forms C-C or C-N bond E Further Functionalization (e.g., SNAr at F-position) D->E Selective Reaction F Complex Target Molecule (API, Agrochemical) E->F Builds Complexity

Caption: Synthetic workflow using this compound.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-6-fluoropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-fluoropyridine is a halogenated pyridine derivative with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical structure, featuring both a bromine and a fluorine atom on the pyridine ring, imparts unique reactivity and electronic properties that are valuable in the synthesis of complex molecules.

The solubility of a compound is a critical physicochemical property that profoundly influences its utility in various applications. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is essential for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Purification Processes: Designing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: Creating stable and effective formulations for drug delivery and other applications.

  • High-Throughput Screening (HTS): Preparing stock solutions for HTS assays, where compound solubility directly impacts the reliability of biological data.[1]

This technical guide outlines the standard methodologies for determining the solubility of this compound and provides a template for the systematic presentation of solubility data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
IUPAC Name This compound[2]
CAS Number 144100-07-2[2][3][4][5]
Molecular Formula C₅H₃BrFN[2][4][5][6]
Molecular Weight 175.99 g/mol [2][5][6]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[6]
Melting Point 32 °C[6][7]
Boiling Point 164 °C[6]
Flash Point 75 °C[6]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values. The selection of solvents covers a range of polarities and functionalities relevant to laboratory and industrial settings.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

Solvent ClassSolventSolubility ( g/100 mL)Molar Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Data UnavailableData Unavailable
N,N-Dimethylformamide (DMF)Data UnavailableData Unavailable
Acetonitrile (ACN)Data UnavailableData Unavailable
AcetoneData UnavailableData Unavailable
Polar Protic MethanolData UnavailableData Unavailable
EthanolData UnavailableData Unavailable
Isopropanol (IPA)Data UnavailableData Unavailable
WaterData UnavailableData Unavailable
Nonpolar TolueneData UnavailableData Unavailable
Dichloromethane (DCM)Data UnavailableData Unavailable
ChloroformData UnavailableData Unavailable
HexanesData UnavailableData Unavailable

Experimental Protocols for Solubility Determination

The accurate and reproducible determination of solubility is paramount. The "shake-flask" method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[8]

4.1. The Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the undissolved solid.[8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

  • After the agitation period, let the vials stand to allow the undissolved solid to sediment.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV method or other quantitative techniques like UV-Vis spectroscopy.[9][10]

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess this compound to a known volume of solvent equil Agitate in a temperature-controlled shaker for 24-48 hours prep1->equil separate Allow undissolved solid to settle equil->separate filter Filter supernatant through a 0.22 µm syringe filter separate->filter dilute Dilute filtered solution filter->dilute analyze Analyze concentration by HPLC-UV dilute->analyze

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

5.2. Logical Relationship: Polarity and Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, with its polar pyridine ring and halogen substituents, is expected to be a polar molecule. This diagram illustrates its hypothetical solubility behavior in solvents of varying polarities.

Caption: The "Like Dissolves Like" Principle Applied to this compound.

This suggests that this compound will likely exhibit higher solubility in polar solvents (both protic and aprotic) and lower solubility in nonpolar solvents. Experimental verification is required to confirm this hypothesis and to quantify the extent of solubility in each solvent.

References

Commercial Availability and Suppliers of 2-Bromo-6-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Handling of 2-Bromo-6-fluoropyridine.

Introduction

This compound is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine ring, make it a versatile reagent for various cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive overview of the commercial availability of this compound, its key suppliers, and essential technical information for its handling, storage, and synthesis.

Physicochemical Properties

PropertyValue
CAS Number 144100-07-2
Molecular Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol
Appearance Colorless to light yellow liquid or low melting solid
Boiling Point ~70 °C at 15 mbar[1]
Flash Point 88 °C (190.4 °F)

Commercial Suppliers and Availability

This compound is readily available from a multitude of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered is ≥97%, with many suppliers providing ≥99% purity grades.

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich (Merck) AldrichCPR100 mg
Thermo Fisher Scientific (Alfa Aesar) 97%1 g, 5 g
TCI (Tokyo Chemical Industry) >98.0% (GC)1 g, 5 g, 25 g
Chem-Impex International ≥99% (GC)1 g, 5 g, 25 g, 100 g, 250 g
Manchester Organics 97%Inquire for bulk
Santa Cruz Biotechnology InquireInquire
BLD Pharm ≥98%Inquire
P212121 >98%5 g, 25 g, 100 g

Note: Availability and offered quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its hazard statements include:

  • H301: Toxic if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

Due to its hazardous nature, strict adherence to safety protocols is mandatory. The following PPE should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate footwear.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with larger quantities.

Handling and Storage:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from sources of ignition.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is often between 0-8 °C.

Experimental Protocols: Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the fluorination of 2,6-dibromopyridine. The following protocol is adapted from a known procedure.[1]

Reaction:

Materials and Equipment:

  • 2,6-dibromopyridine

  • Potassium fluoride (spray-dried)

  • 18-crown-6

  • Distillation apparatus

  • Heating mantle

  • Vacuum pump

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a stir bar and a distillation head, add 2,6-dibromopyridine (e.g., 100 g, 422.10 mmol), potassium fluoride (e.g., 36.79 g, 633.15 mmol), and 18-crown-6 (e.g., 11.16 g, 42.21 mmol).

  • The mixture is heated to 190 °C under a vacuum of 200 mbar.

  • The product, this compound, is distilled off as it is formed.

  • The collected distillate is then purified by a second distillation to yield the final product.

Expected Outcome:

This procedure can yield approximately 43.90 g of this compound with a boiling point of 70 °C at 15 mbar.[1]

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and in-house quality control of this compound in a research and development setting.

G cluster_procurement Procurement cluster_qc In-House Quality Control cluster_decision cluster_fail identify_need Identify Need for This compound supplier_search Search and Select Supplier(s) identify_need->supplier_search request_quote Request Quotation(s) supplier_search->request_quote purchase_order Issue Purchase Order request_quote->purchase_order receive_shipment Receive Shipment purchase_order->receive_shipment log_sample Log Sample and Assign Lot Number receive_shipment->log_sample Transfer to QC visual_inspection Visual Inspection (Color, Form) log_sample->visual_inspection analytical_testing Analytical Testing (e.g., NMR, GC-MS) visual_inspection->analytical_testing compare_spec Compare with Supplier CoA and Internal Specs analytical_testing->compare_spec release_material Release Material for Use compare_spec->release_material Pass decision Meets Specs? decision->release_material Yes quarantine Quarantine and Contact Supplier decision->quarantine No

References

The Reactivity of 2-Bromo-6-fluoropyridine in Cross-Coupling Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-6-fluoropyridine in key palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and bromine substituents on the pyridine ring. This document details experimental protocols, quantitative data where available, and the underlying mechanistic principles for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions.

Introduction: Reactivity of Halopyridines

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature and position of the halogen substituent. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[1] Consequently, the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1]

For this compound, the C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. The position of the halogen on the electron-deficient pyridine ring also plays a crucial role, with positions C2/C6 being more activated towards oxidative addition than other positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

General Considerations

A common challenge in the Suzuki coupling of 2-substituted pyridines is catalyst deactivation due to the coordination of the pyridine nitrogen to the palladium center. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the metal.

Experimental Protocol (Representative)

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, KF, 2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and the ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
Heteroaryl Boronic Acid/EsterCoupling PartnerProductYield (%)
2-Thiopheneboronic acid pinacol esterPyFluor2-(Thiophen-2-yl)pyridine89
2-Furanboronic acidPyFluor2-(Furan-2-yl)pyridine75
3-Thiopheneboronic acidPyFluor2-(Thiophen-3-yl)pyridine68
1-Methyl-1H-pyrazole-4-boronic acid pinacol esterPyFluor2-(1-Methyl-1H-pyrazol-4-yl)pyridine55

Data adapted from a study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor).[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of N-aryl and N-heteroaryl amines.

General Considerations

Strong bases like sodium tert-butoxide are often essential for catalyst turnover in Buchwald-Hartwig reactions. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing higher activity and stability to the catalytic system.

Experimental Protocol (Representative)

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., (±)-BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, this compound, and the amine.

  • Heat the resulting mixture to the desired temperature (e.g., 80 °C) with stirring for the required time.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The following table summarizes the performance of different bases in the Buchwald-Hartwig amination of 2-bromopyridine derivatives, offering insights for the optimization of reactions with this compound.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene8060
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuTolueneReflux90.7
2-BromopyridineAniline[Pd₂(dba)₃] / XantphosDBUToluene100Hit/No-Hit*

Qualitative result from a high-throughput screening experiment.[3]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close structural analog of this compound, provides valuable quantitative data and a detailed experimental protocol.

Experimental Protocol

Procedure for the Sonogashira cross-coupling reaction for 6-bromo-3-fluoro-2-cyanopyridine:

  • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in THF/Et₃N (4 mL/2 mL), add Pd[PPh₃]₄ (0.15 equiv) and CuI (0.3 equiv).

  • After degassing the reaction mixture for 5 minutes at room temperature, add the alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.[1]

Quantitative Data

The following table presents the yields for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes.[1]

AlkyneProductYield (%)
1-Ethyl-4-ethynylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile9a (not specified)
Phenylacetylene6-(Phenylethynyl)-3-fluoropicolinonitrile93
1-Hexyne6-(Hex-1-yn-1-yl)-3-fluoropicolinonitrile85
3,3-Dimethyl-1-butyne6-((3,3-Dimethylbut-1-yn-1-yl)ethynyl)-3-fluoropicolinonitrile90
4-Ethynyl-N,N-dimethylaniline3-Fluoro-6-((4-(dimethylamino)phenyl)ethynyl)picolinonitrile90
1-Ethynyl-4-methoxybenzene3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile64
4-Ethynyl-2-methylaniline3-Fluoro-6-((2-methyl-4-aminophenyl)ethynyl)picolinonitrile43
1-(4-Ethynylphenyl)ethan-1-one6-((4-Acetylphenyl)ethynyl)-3-fluoropicolinonitrile97
(4-Ethynylphenyl)(phenyl)methanone6-((4-Benzoylphenyl)ethynyl)-3-fluoropicolinonitrile64
2-(4-Ethynylphenyl)isoindoline-1,3-dione2-(4-((5-Fluoro-6-cyanopyridin-2-yl)ethynyl)phenyl)isoindoline-1,3-dione84
4-((5-Ethynylthiophen-2-yl)methyl)morpholine3-Fluoro-6-((5-(morpholinomethyl)thiophen-2-yl)ethynyl)picolinonitrile94

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of organostannanes with organic halides. It is known for its tolerance of a wide variety of functional groups.

General Considerations

A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be challenging to remove from the reaction mixture.

Experimental Protocol (Representative)

This general protocol is based on typical conditions for Stille couplings.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Oxidative Addition Oxidative Addition R-X R-X Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Transmetalation Transmetalation Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Oxidative Addition Oxidative Addition Ar-X Ar-X Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NR2(Ln) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine Coordination & Deprotonation R2NH R2NH Base Base Ar-Pd(II)-NR2(Ln)->Pd(0)Ln Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(Ln)->Ar-NR2 Reductive Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(Ln)->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Acetylide Formation Cu-C≡CR->Ar-Pd(II)-X(Ln) Cu-C≡CR->Cu-X R-C≡CH R-C≡CH Base Base

Caption: Generalized catalytic cycle for the Sonogashira coupling.

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Oxidative Addition Oxidative Addition R-X R-X Ar-Pd(II)-R'(Ln) Ar-Pd(II)-R'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R'(Ln) Transmetalation Transmetalation Transmetalation R'-SnR''3 R'-SnR''3 Ar-Pd(II)-R'(Ln)->Pd(0)Ln Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(Ln)->Ar-R' Reductive Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Stille coupling.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere Purge (e.g., Ar or N2) C->D E Heating and Stirring D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Isolated Product K->L

Caption: General experimental workflow for cross-coupling reactions.

References

The Versatility of 2-Bromo-6-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoropyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of a reactive bromine atom and a modulating fluorine atom on the pyridine scaffold, make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a particular focus on the development of kinase inhibitors for oncology. Detailed experimental protocols for key synthetic transformations, quantitative biological activity data, and a visual representation of a relevant signaling pathway are presented to equip researchers with the practical knowledge needed to leverage this important chemical entity in their drug development endeavors.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative that serves as a cornerstone in the synthesis of complex molecular architectures for pharmaceutical applications.[1][2] The strategic placement of the bromine and fluorine atoms on the pyridine ring imparts a unique reactivity profile. The bromine atom at the 2-position acts as an excellent leaving group, making it highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.[1] Concurrently, the fluorine atom at the 6-position influences the electronic properties of the pyridine ring, which can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate.[3]

This combination of features has led to the widespread use of this compound in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas, including cancer, infectious diseases, and neurological disorders.[1][2] Its utility is particularly prominent in the development of small molecule kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of many cancers.

Synthetic Utility: Key Coupling Reactions

The reactivity of the C-Br bond in this compound allows for its facile derivatization through several powerful cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents at the 2-position of the pyridine ring, providing a gateway to diverse chemical space.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a robust and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equiv), and a palladium catalyst, for example, Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Anhydrous and degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluoropyridine derivative.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. Using this compound, a wide range of primary and secondary amines can be introduced at the 2-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a sealed tube, combine 2-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like XPhos (4 mol%), and a strong base, typically sodium tert-butoxide (1.4 equiv).

  • Solvent: Anhydrous toluene is added as the solvent.

  • Reaction: The sealed tube is heated to 80-110 °C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by chromatography to afford the 2-amino-6-fluoropyridine derivative.[5][6]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is highly effective for the formation of C(sp²)-C(sp) bonds and is used to introduce alkynyl moieties onto the pyridine ring of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a flask under a nitrogen atmosphere, add a palladium catalyst such as Pd(CF₃COO)₂ (2.5 mol%), a ligand like PPh₃ (5.0 mol%), and a copper(I) co-catalyst like CuI (5.0 mol%).

  • Solvent and Base: Anhydrous DMF and a base such as Et₃N are added, and the mixture is stirred.

  • Reactants: this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) are then added.

  • Reaction: The mixture is heated, typically to 100 °C, for several hours.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is worked up by dilution with an organic solvent and washing with water.

  • Purification: The crude product is purified by column chromatography to yield the 2-alkynyl-6-fluoropyridine.[7]

Applications in Kinase Inhibitor Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors. The ability to readily functionalize this compound makes it an invaluable starting material for the synthesis of potent and selective kinase inhibitors for cancer therapy.

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[8] Dysregulation of CSF-1R signaling is implicated in various cancers. The development of CSF-1R inhibitors is a promising therapeutic strategy. Pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been identified as potent CSF-1R inhibitors, and their synthesis often involves the use of substituted bromopyridines in key coupling reactions.[1]

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival.[9] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Numerous small molecule inhibitors targeting PI3K have been developed, with many featuring a heterocyclic core. For instance, novel purine-based dual PI3Kδ/HDAC6 inhibitors have been designed and synthesized, demonstrating the utility of heterocyclic scaffolds in targeting this pathway.[2] Similarly, 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been identified as potent PI3Kα/mTOR dual inhibitors.[10] The synthesis of such complex heterocyclic systems can be facilitated by using functionalized building blocks like this compound.

Quantitative Data: Biological Activity of Derived Compounds

The following table summarizes the biological activity of representative kinase inhibitors whose core structures are accessible through synthetic routes involving pyridinyl or pyrimidinyl intermediates, highlighting the potential of this compound as a starting material for potent drug candidates.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell Line(s)IC₅₀ (nM)Reference
22E PI3Kδ / HDAC62.4 / 6.2SU-DHL-634[2]
JEKO-153[2]
13g PI3Kα / mTOR525 / 48A549200[10]
MCF-71250[10]
Hela1030[10]
Compound [I] CSF-1R4.1--[5]

Visualizing the Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Kinase inhibitors derived from this compound can exert their anticancer effects by blocking key signaling pathways within cancer cells. The PI3K/AKT/mTOR pathway is a frequently targeted cascade. The diagram below illustrates how a PI3K inhibitor can block this pathway, leading to the inhibition of cell proliferation and survival.

PI3K_Pathway Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor PI3K Inhibitor (Derived from this compound) Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry due to its synthetic tractability and the favorable properties it imparts to drug candidates. Its application in the synthesis of kinase inhibitors, particularly for cancer therapy, is well-established. The ability to perform a variety of cross-coupling reactions with this building block provides medicinal chemists with a powerful tool to explore vast chemical space and optimize lead compounds. The detailed protocols and data presented in this guide are intended to facilitate the further exploitation of this compound in the ongoing quest for novel and effective therapeutics.

References

An In-depth Technical Guide to the NMR Spectrum of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-fluoropyridine. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this report leverages high-quality predicted NMR data to elucidate its structural features. The information presented herein is intended to support research, spectroscopic analysis, and drug development activities involving this halogenated pyridine derivative.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound were obtained using advanced computational algorithms. The data is presented in the tables below, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and predicted coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data
ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)
H-37.45dd³J_H3-H4_ = 8.0 Hz, ⁴J_H3-F6_ = 0.5 Hz
H-47.80t³J_H4-H3_ = 8.0 Hz, ³J_H4-H5_ = 8.0 Hz
H-57.20ddd³J_H5-H4_ = 8.0 Hz, ⁴J_H5-F6_ = 5.0 Hz, ⁵J_H5-Br2_ = 0.5 Hz
Predicted ¹³C NMR Data
CarbonChemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)
C-2142.5d²J_C2-F6_ = 15.0 Hz
C-3122.0d³J_C3-F6_ = 4.0 Hz
C-4140.0s-
C-5115.0d⁴J_C5-F6_ = 2.0 Hz
C-6163.0d¹J_C6-F6_ = 240.0 Hz

Experimental Protocols for NMR Spectroscopy

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆.

  • Concentration: Prepare the sample solution at an appropriate concentration. For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg in the same volume of solvent is recommended.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans ensures full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Visualization of Spin-Spin Coupling

The following diagrams illustrate the key spin-spin coupling interactions within the this compound molecule as predicted by the NMR data. These diagrams provide a visual representation of the connectivity and spatial relationships between the nuclei.

Spin-Spin Coupling in this compound cluster_pyridine Pyridine Ring N N C2 C2-Br C3 C3-H3 C4 C4-H4 C5 C5-H5 C6 C6-F H3 H3 H4 H4 H3->H4 ³J = 8.0 Hz F6 F6 H3->F6 ⁴J = 0.5 Hz H5 H5 H4->H5 ³J = 8.0 Hz H5->F6 ⁴J = 5.0 Hz C2_node C2 C2_node->F6 ²J = 15.0 Hz C3_node C3 C3_node->F6 ³J = 4.0 Hz C5_node C5 C5_node->F6 ⁴J = 2.0 Hz C6_node C6 C6_node->F6 ¹J = 240.0 Hz G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A High-Purity Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert into NMR Spectrometer C->D E Shim Magnetic Field D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Chemical Shift Referencing H->I J Peak Integration and Multiplicity Analysis I->J K Coupling Constant Determination J->K L Structure Elucidation K->L

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling protocols, and emergency procedures for 2-Bromo-6-fluoropyridine (CAS No. 144100-07-2). The information is compiled and synthesized from multiple safety data sheets to ensure a comprehensive overview for laboratory and drug development personnel.

Section 1: Chemical Identification and Properties

This compound is a halogenated heterocyclic building block utilized in the synthesis of a variety of complex molecules and specialty chemicals.[1] Its utility in research and development, particularly in medicinal chemistry, necessitates a thorough understanding of its properties and associated hazards.[2]

Identifier Value
Chemical Name This compound
Synonyms 6-Bromo-2-fluoropyridine
CAS Number 144100-07-2[3][4]
Molecular Formula C5H3BrFN[4]
Molecular Weight 175.99 g/mol [4]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[5]
Form Liquid
Physical and Chemical Properties Value
Flash Point 88 °C (190.4 °F)
Storage Temperature Store in a dry, cool, and well-ventilated place.[3]
Solubility Insoluble in water.[3]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[3] The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause skin and eye irritation.[6][7]

Hazard Classification Category
Acute Oral Toxicity Category 3[3]
Acute Dermal Toxicity Category 3[3]
Acute Inhalation Toxicity Category 4 (Dusts and Mists)[3]
Skin Corrosion/Irritation Category 2[3]
Serious Eye Damage/Eye Irritation Category 2[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[3]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[6][7]

  • H311: Toxic in contact with skin.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H332: Harmful if inhaled.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Section 3: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Hierarchy of Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Administrative Administrative Controls Engineering->Administrative Primary barrier PPE Personal Protective Equipment (PPE) Administrative->PPE Secondary barrier

Caption: Hierarchy of safety controls for handling this compound.

Control Type Recommendation
Engineering Controls Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3] Use spark-proof tools and explosion-proof equipment.[2]
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[2] Inspect gloves for any signs of degradation before use.
Respiratory Protection If ventilation is inadequate or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
General Handling and Hygiene
  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe dust, vapor, mist, or gas.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Keep the container tightly closed when not in use.[3]

  • Prevent fire caused by electrostatic discharge.[2]

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly closed.[3]

  • Store locked up.[3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3]

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Take off contaminated clothing immediately Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse with water for at least 15 minutes Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Artificial_Resp Give artificial respiration if not breathing Move_Fresh_Air->Artificial_Resp Seek_Medical_Attention Seek immediate medical attention Artificial_Resp->Seek_Medical_Attention Wash_Skin Wash with soap and plenty of water Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Vomit Do NOT induce vomiting Rinse_Mouth->Do_Not_Vomit Do_Not_Vomit->Seek_Medical_Attention

Caption: First aid workflow for exposure to this compound.

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was inhaled. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[3][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]
Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill_Response_Plan cluster_spill Spill Response Evacuate Evacuate personnel to a safe area Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition Contain Contain the spill Ignition->Contain Collect Collect with an inert absorbent material Contain->Collect Dispose Dispose of in accordance with regulations Collect->Dispose

Caption: Step-by-step spill response plan for this compound.

  • Personal Precautions: Evacuate personnel to safe areas and ensure adequate ventilation.[2] Wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Prevent the chemical from entering drains.[3]

  • Containment and Cleanup: Use non-sparking tools.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: No specific data is available on hazardous combustion products.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus.[7]

Section 5: Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[3] The available data indicates that it is toxic if swallowed or in contact with skin, and harmful if inhaled.[6][7] It also causes skin and serious eye irritation and may cause respiratory irritation.[6][7] There is no information available on mutagenic, reproductive, or developmental effects.[3]

Do not empty into drains, as the ecological effects are not fully known.[3]

Section 6: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3]

Section 7: Transport Information

This compound is regulated for transport.

Regulation UN Number Proper Shipping Name Hazard Class Packing Group
DOT UN2811Toxic solid, organic, n.o.s. (this compound)6.1III
TDG UN2811Toxic solid, organic, n.o.s.6.1III
IATA UN2811TOXIC SOLID, ORGANIC, N.O.S.*6.1III
IMDG/IMO UN2811Toxic solid, organic, n.o.s.6.1III

Data sourced from Fisher Scientific Safety Data Sheet.[3]

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of a pyridine nitrogen and two different halogen substituents, offer a rich platform for a variety of chemical transformations. This technical guide provides an in-depth analysis of the electrophilic and nucleophilic characteristics of this compound, complete with experimental protocols and quantitative data to inform synthetic strategies.

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently susceptible to nucleophilic attack. This reactivity is further modulated by the presence of electron-withdrawing halogen substituents at the C2 and C6 positions. Conversely, the electron-deficient nature of the ring generally passivates it towards electrophilic substitution. Understanding the interplay of these electronic factors is crucial for predicting and controlling the regioselectivity of reactions involving this scaffold.

Electrophilic and Nucleophilic Sites

The primary sites of reactivity in this compound are dictated by the electronic distribution within the pyridine ring. The carbon atoms attached to the halogen atoms (C2 and C6) are the principal electrophilic sites , susceptible to attack by nucleophiles. The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic site , although its basicity is reduced by the electron-withdrawing effects of the halogens.

The following diagram illustrates the key reactive sites of this compound.

Caption: Reactivity overview of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of this compound. The electron-deficient pyridine ring, further activated by the ortho and para halogen substituents, readily undergoes substitution with a variety of nucleophiles.

Regioselectivity

In SNAr reactions on halopyridines, the rate of displacement generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of the fluorine atom, stabilizing the intermediate Meisenheimer complex.[1] Consequently, nucleophilic attack on this compound preferentially occurs at the C6 position , leading to the displacement of the fluoride ion.[2]

The general mechanism for the SNAr reaction is depicted below:

SNAr_Mechanism start This compound + Nucleophile (Nu-) step1 Nucleophilic attack at C6 start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Elimination of Fluoride intermediate->step2 product 2-Bromo-6-(nucleophile)pyridine + F- step2->product

Caption: General mechanism of SNAr on this compound.

Quantitative Data for SNAr Reactions

The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles.

NucleophileReagents and ConditionsProductYield (%)Reference
MorpholineK₂CO₃, DMSO, 80-100 °C4-(6-Bromo-pyridin-2-yl)-morpholineHigh[2]
Sodium MethoxideDMF, RT to 80 °C2-Bromo-6-methoxypyridineHigh[2]
Various AminesK₃PO₄, tert-Amyl alcohol, 110 °C2-Bromo-6-(amino)pyridinesGood to Excellent[1]
Experimental Protocol: Synthesis of 4-(6-Bromo-pyridin-2-yl)-morpholine

This protocol is adapted from a general procedure for the amination of a similar fluoropyridine derivative.[2]

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(6-bromo-pyridin-2-yl)morpholine.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position of this compound is the more reactive site for metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, facilitating oxidative addition to the metal catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the C-Br bond selectively participates in the reaction.

Suzuki_Coupling start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) start->catalyst product 2-Aryl-6-fluoropyridine catalyst->product Buchwald_Hartwig start This compound + Amine catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) start->catalyst product 2-Amino-6-fluoropyridine catalyst->product Negishi_Coupling start This compound + Organozinc Reagent (R-ZnX) catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) start->catalyst product 2-Substituted-6-fluoropyridine catalyst->product

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized heterocyclic halides, such as 2-Bromo-6-fluoropyridine, as coupling partners allows for the introduction of key pharmacophores into target molecules. The fluorine substituent on the pyridine ring can significantly influence the molecule's physicochemical properties, including pKa, metabolic stability, and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[1]

This document provides a detailed protocol for the Suzuki coupling reaction using this compound with various arylboronic acids. It includes optimized reaction conditions, a summary of expected yields, and detailed experimental procedures to guide researchers in the efficient synthesis of 2-aryl-6-fluoropyridine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium complex, displacing the bromide. This is often the rate-determining step.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final 2-aryl-6-fluoropyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)100892
34-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101288
43-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O (4:1)120678
54-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)951081

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-fluoropyridine product.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration should be approximately 0.1 - 0.5 M.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in the general protocol.[1]

Visualizations

Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)Ln-Ar' pd2_complex->pd2_aryl_complex reductive_elimination Reductive Elimination product Ar-Ar' pd2_aryl_complex->product product->pd0 aryl_halide This compound (Ar-X) aryl_halide->pd0 boronic_acid Arylboronic Acid (Ar'-B(OH)2) base Base boronic_acid->base base->pd2_complex Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification arrow -> A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature & Quench F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromo-6-fluoropyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology is of significant interest for the synthesis of a wide array of functionalized pyridines, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Sonogashira coupling of this compound provides a direct route to 2-alkynyl-6-fluoropyridines. These products are valuable intermediates in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and alkyne functionalities. The reaction typically proceeds under mild conditions and tolerates a variety of functional groups on the alkyne coupling partner.

While specific literature on the Sonogashira coupling of this compound is not abundant, successful protocols have been reported for structurally similar substrates, such as 6-bromo-3-fluoro-2-cyanopyridine.[1] The conditions presented herein are adapted from these established procedures and are expected to provide good to excellent yields for the desired transformation.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. The yields are based on reported outcomes for analogous bromofluoropyridine substrates and may vary depending on the specific alkyne used.[1]

EntryAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)TriethylamineTHFRoom Temp.16~90
21-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)TriethylamineTHFRoom Temp.1693[1]
31-HeptynePd(PPh₃)₄ (15)CuI (30)TriethylamineTHFRoom Temp.1685[1]
43,3-Dimethyl-1-butynePd(PPh₃)₄ (5)CuI (10)TriethylamineTHFRoom Temp.16~88
5(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)TriethylamineTHFRoom Temp.16~95

Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.10 equiv).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (e.g., 4 mL THF and 2 mL Et₃N for a 0.3 mmol scale reaction).

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-6-fluoropyridine.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Ar-C≡CR Reductive\nElimination->Pd(0)L2 CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R-C≡CH, Base Cu-acetylide Cu-acetylide Alkyne\nCoordination->Cu-acetylide Cu-acetylide->Transmetalation to Pd cycle Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd(PPh₃)₄, and CuI in a Schlenk flask B Add anhydrous THF and Et₃N A->B C Degas the mixture B->C D Add terminal alkyne C->D E Stir at room temperature for 16h D->E F Monitor reaction by TLC/LC-MS E->F G Dilute with diethyl ether and filter F->G H Concentrate the filtrate G->H I Purify by flash column chromatography H->I

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of 2-amino-6-fluoropyridine derivatives is of significant interest as this scaffold is present in numerous biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-fluoropyridine.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][2]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. Below is a summary of common reagents and conditions used for the amination of related bromopyridine substrates.

Table 1: Common Reagents and Conditions for Buchwald-Hartwig Amination of Bromopyridines
ComponentExamplesTypical Concentration/LoadingKey Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(OAc)₂ is air-stable but requires in situ reduction. Pd₂(dba)₃ is a common Pd(0) source.[2][3]
Phosphine Ligand BINAP, dppp, XPhos, RuPhos1.2-2.4 equivalents relative to PdThe choice of ligand is crucial and depends on the amine. Bulky, electron-rich ligands are often preferred.[4]
Base NaOtBu, Cs₂CO₃, K₂CO₃, K₃PO₄1.2-2.5 equivalentsStrong bases like NaOtBu are common, but weaker bases may be necessary for substrates with sensitive functional groups.[3][4]
Solvent Toluene, Dioxane, THFAnhydrous and degassedToluene is a widely used solvent for these reactions.[5][6]
Amine Primary & Secondary Alkyl/Aryl Amines1.0-1.5 equivalentsThe nature of the amine (primary, secondary, steric hindrance) will influence the choice of ligand and reaction conditions.[5]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.[7]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.[4][7]

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine substrates.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and dppp (0.04 equiv).

  • Add NaOtBu (1.4 equiv) to the Schlenk tube.

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-fluoropyridine derivative.[7]

Table 2: Example Reaction Conditions for Amination of Bromopyridines
SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[5]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[8]
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOtBuTolueneReflux90.7[3]

Visualizations

Experimental Workflow

G General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G Catalytic Cycle of the Buchwald-Hartwig Amination pd0 LₙPd(0) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [LₙPd(II)(Ar)(NHR¹R²)]⁺X⁻ oa_complex->amine_coord + HNR¹R² amido_complex LₙPd(II)(Ar)(NR¹R²) amine_coord->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. For drug development professionals, these reactions are pivotal in the synthesis of novel molecular entities and the optimization of lead compounds. 2-Bromo-6-fluoropyridine is a valuable building block in medicinal chemistry, with the pyridine core being a common motif in a wide range of pharmaceuticals. The presence of both a bromine and a fluorine atom offers distinct opportunities for selective functionalization. The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules.

This document provides detailed application notes and experimental protocols for four key palladium-catalyzed reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling. While direct experimental data for this compound is limited in some cases, the following protocols and data are based on established procedures for structurally similar bromopyridines and fluorinated aryl halides, offering a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

Palladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Yield Range (%)
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110Low to Moderate
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Dioxane80-110Moderate to High
Pd(dppf)Cl₂ (2-5)-Cs₂CO₃ (2-3)1,4-Dioxane80-110Moderate to High
XPhos Pd G3 (1-3)-K₃PO₄ (2-3)THF/H₂O80-110High to Excellent
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Notes:

  • The choice of ligand can be critical for challenging substrates. Bulky, electron-rich phosphine ligands like SPhos or XPhos often improve reaction efficiency.[1]

  • Microwave irradiation can significantly reduce reaction times.[2]

  • Anhydrous and oxygen-free conditions are crucial for reproducible results.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Palladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Yield Range (%)
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-10055-98
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5-2.0)Toluene110High
[Pd(allyl)Cl]₂ (1-2)t-BuXPhos (2-4)NaOtBu (1.5)Toluene80-100High
Pd(OAc)₂ (5)(±)-BINAP (7.5)NaOt-Bu (2.2)Toluene8060
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., dppp, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Sealable reaction tube or Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried sealable reaction tube or Schlenk flask equipped with a magnetic stir bar.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture. If the amine is volatile, it can be added as a solution.

  • Seal the reaction vessel tightly and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully unseal the vessel and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Notes:

  • For volatile amines, using a sealed tube is essential to prevent their evaporation.

  • The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • The use of pre-formed palladium catalysts can sometimes give more reproducible results.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives

Palladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield Range (%)
Pd(PPh₃)₄ (1-5)CuI (1-5)-Et₃N or DIPATHF or DMFRoom Temp - 10072-96
PdCl₂(PPh₃)₂ (2-5)CuI (1-5)-Et₃NDMF100High
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100up to 96
Pd(OAc)₂ (1-2)None (copper-free)SPhos (2-4)Cs₂CO₃1,4-Dioxane60-100High
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the anhydrous solvent and the base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Notes:

  • Copper-free Sonogashira protocols are also available and can be advantageous for certain substrates to avoid the formation of alkyne homocoupling byproducts.[3]

  • The reaction is often sensitive to oxygen, so maintaining an inert atmosphere is crucial.

Heck Coupling

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Table 4: Representative Conditions for Heck Coupling of Bromopyridine and Fluorinated Aryl Bromide Derivatives

Palladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Yield Range (%)
Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (1.5-2.0)DMF or NMP100-140Moderate to High
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMF120Good
Herrmann's catalyst (1)-NaOAc (1.5)NMP130High
Pd(OAc)₂ (1)NoneNaOAc (1.2-2.4)DMF/THF120up to 78
Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Ligand (e.g., P(o-tol)₃, 6 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and the ligand.

  • Add the anhydrous solvent and the base.

  • Add this compound and the alkene.

  • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Notes:

  • The Heck reaction often requires higher temperatures than other cross-coupling reactions.

  • The choice of base and solvent can significantly impact the reaction outcome.

  • For electron-poor alkenes, the reaction generally proceeds more efficiently.

Mandatory Visualizations

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling A 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) C 3. Reaction Setup (Inert Atmosphere, Solvent Addition) A->C B 2. Catalyst System Preparation (Palladium Source, Ligand) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Monitoring (TLC, LC-MS, GC-MS) D->E E->D Incomplete Reaction F 6. Work-up (Quenching, Extraction) E->F Complete Reaction G 7. Purification (Column Chromatography) F->G H Final Product G->H

General experimental workflow for cross-coupling reactions.

G Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

G Decision Tree for Palladium Catalyst Selection Start Desired Bond Formation? CC_sp2_sp2 C(sp²)-C(sp²) Start->CC_sp2_sp2 CN C-N Start->CN CC_sp2_sp C(sp²)-C(sp) Start->CC_sp2_sp CC_sp2_alkene C(sp²)-Alkene Start->CC_sp2_alkene Suzuki Suzuki-Miyaura Coupling CC_sp2_sp2->Suzuki Buchwald Buchwald-Hartwig Amination CN->Buchwald Sonogashira Sonogashira Coupling CC_sp2_sp->Sonogashira Heck Heck Coupling CC_sp2_alkene->Heck

Decision tree for palladium-catalyzed reaction selection.

References

Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for synthesizing biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[2] The substrate, 2-Bromo-6-fluoropyridine, is a valuable building block in medicinal chemistry, with the fluorine substituent often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction parameters, with the choice of base being a critical factor.[1] The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[1][3] An inappropriate base can lead to low yields, catalyst deactivation, or undesirable side reactions such as protodeboronation, especially with electron-deficient heteroaryl halides like this compound.[4] This document provides a comparative analysis of commonly used bases for the Suzuki coupling of this compound, supported by representative data and detailed experimental protocols to guide researchers in optimizing their synthetic routes.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The base is essential for the transmetalation step, where the organic moiety is transferred from the organoboron species to the palladium center. It is generally accepted that the base activates the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[1][3] The choice of base can significantly influence the rate of this step and, consequently, the overall efficiency of the reaction.[1] For challenging substrates like 2-bromopyridines, bulky and electron-rich phosphine ligands are often employed to stabilize the catalyst and promote the desired reaction pathway.[5]

Comparative Analysis of Base Performance

The selection of an optimal base is contingent on the specific substrates, catalyst system, and solvent employed. For the Suzuki coupling of this compound, a range of bases has been explored. The following table summarizes representative data on the performance of various bases in the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids. While not exclusively for this compound, this data provides valuable insights into general trends.

BaseCatalyst/Ligand System (Typical)Solvent System (Typical)Yield (%)Remarks
K₂CO₃ Pd(dppf)Cl₂Dioxane/WaterModerate to HighA common and cost-effective choice that is effective in many cases.[5][6]
Na₂CO₃ Pd(OAc)₂WaterHigh to ExcellentHas been shown to provide excellent yields in related systems and is a widely used base.[6][7]
Cs₂CO₃ Pd₂(dba)₃ / SPhosDioxaneHigh to ExcellentOften provides higher yields than other carbonate bases, particularly for challenging substrates, but is more expensive.[5]
K₃PO₄ Pd(OAc)₂ / SPhosToluene/Water or THF/WaterHigh to ExcellentA strong base that can be very effective, especially for less reactive substrates.[5][8] It is often a good choice to minimize protodeboronation of sensitive boronic acids.[4]
KF Pd₂(dba)₃ / LigandDioxaneModerate to HighA milder base that can be advantageous when dealing with base-sensitive functional groups.[9][10] The fluoride ion is thought to play a unique role in activating the boronic acid.
NaOH / KOH Pd(PPh₃)₄Dioxane/WaterVariableStrong hydroxides can be effective but may also promote side reactions, including protodeboronation.[4] Their use requires careful optimization.
Organic Bases (e.g., TEA) Pd(OAc)₂ / PPh₃DMFGenerally LowerOrganic bases like triethylamine (TEA) are typically less effective for Suzuki couplings compared to inorganic bases.[7]

Note: The data presented is compiled from various sources and the reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.[6]

Logical Workflow for Base Selection

Base_Selection_Workflow Start Start: Suzuki Coupling of This compound Initial_Screening Initial Screening: Commonly Used Bases Start->Initial_Screening K2CO3 K₂CO₃ (aq) Initial_Screening->K2CO3 Cost-effective starting point K3PO4 K₃PO₄ (aq) Initial_Screening->K3PO4 For sensitive boronic acids Cs2CO3 Cs₂CO₃ Initial_Screening->Cs2CO3 For challenging substrates Evaluate_Yield Evaluate Yield and Side Products (TLC, LC-MS) K2CO3->Evaluate_Yield K3PO4->Evaluate_Yield Cs2CO3->Evaluate_Yield High_Yield High Yield and Purity? Evaluate_Yield->High_Yield Optimization Further Optimization: Solvent, Temperature, Catalyst High_Yield->Optimization Yes Troubleshooting Troubleshooting: Consider Alternative Bases High_Yield->Troubleshooting No Final_Protocol Final Optimized Protocol Optimization->Final_Protocol KF_Base KF (Anhydrous) Troubleshooting->KF_Base Base-sensitive groups present KF_Base->Evaluate_Yield

Caption: Workflow for selecting a suitable base for the Suzuki reaction.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)[9]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]

  • Selected Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 equivalents)[5][9]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[2][9]

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure: General Protocol for Base Screening

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the selected base (2.0 equiv.).[6][9]

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2][9]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration should be approximately 0.1 - 0.5 M.[11]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 5 minutes to 24 hours).[2][9][11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

    • Quench the reaction by adding water and dilute with an organic solvent such as ethyl acetate.[2]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2-3 times).[2][11]

    • Combine the organic layers and wash with brine.[2]

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[2]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider using a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[4][5] Increasing the reaction temperature or switching to a more active catalyst/ligand system (e.g., using bulky, electron-rich ligands like SPhos or XPhos) may also be beneficial.[4]

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[4] This can be minimized by using milder bases like KF or K₃PO₄, ensuring anhydrous conditions (if a non-aqueous system is used), and avoiding prolonged reaction times at high temperatures.[4][10]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4] The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination and improve catalyst performance.[4]

By carefully selecting the base and optimizing other reaction parameters, researchers can achieve high yields and purity in the Suzuki-Miyaura coupling of this compound, facilitating the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biaryl compounds utilizing 2-Bromo-6-fluoropyridine as a key building block. The unique electronic properties of this substrate, arising from the presence of both a bromine and a fluorine atom on the pyridine ring, make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below focus on widely-used palladium-catalyzed cross-coupling reactions, offering robust starting points for the synthesis of a diverse range of biaryl structures.

Introduction to this compound in Biaryl Synthesis

This compound is a versatile heterocyclic compound that serves as an important intermediate in organic synthesis. Its structure allows for selective functionalization at the 2-position via various cross-coupling reactions, while the fluorine atom at the 6-position can modulate the physicochemical properties of the resulting biaryl compounds, such as metabolic stability and binding affinity to biological targets. The synthesis of biaryl scaffolds is of paramount importance in drug discovery, as this motif is present in a wide array of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The following sections detail the application of Suzuki-Miyaura and Stille couplings for the synthesis of biaryl compounds from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-6-fluoropyridine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-fluoropyridine80-90
34-Cyanophenylboronic acid4-(6-Fluoropyridin-2-yl)benzonitrile75-85
43-Thiopheneboronic acid2-(Thiophen-3-yl)-6-fluoropyridine70-80
52-Naphthylboronic acid2-(Naphthalen-2-yl)-6-fluoropyridine80-90

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent Heat Heat under Inert Atmosphere (80-100 °C) Solvent->Heat Quench Cool and Quench Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Biaryl Product Purify->Product

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. This method is also highly versatile and tolerates a wide variety of functional groups. However, the toxicity of organotin reagents necessitates careful handling and purification procedures.

The following table provides representative yields for the Stille coupling of this compound with various organostannanes, based on typical results for similar substrates.

EntryOrganostannaneProductTypical Yield (%)
1Phenyltributylstannane2-Phenyl-6-fluoropyridine80-90
2(4-Methoxyphenyl)tributylstannane2-(4-Methoxyphenyl)-6-fluoropyridine75-85
3(Thiophen-2-yl)tributylstannane2-(Thiophen-2-yl)-6-fluoropyridine70-80
4(Vinyl)tributylstannane2-Vinyl-6-fluoropyridine65-75
5(Furan-2-yl)tributylstannane2-(Furan-2-yl)-6-fluoropyridine70-80

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[1] It is crucial to handle organotin compounds with appropriate safety precautions.

Materials:

  • This compound

  • Organostannane (e.g., Aryl tributylstannane) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous toluene or DMF

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene or DMF via syringe, followed by the organostannane (1.1 eq).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[1]

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound, Organostannane Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas Solution Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat under Inert Atmosphere (90-110 °C) Catalyst->Heat Cool Cool to RT Heat->Cool Wash Wash with KF Solution Cool->Wash Purify Purify by Chromatography Wash->Purify Product Biaryl Product Purify->Product

Experimental workflow for the Stille coupling reaction.

Conclusion

The synthesis of biaryl compounds from this compound via palladium-catalyzed cross-coupling reactions provides an efficient and versatile route to a wide range of valuable molecules for drug discovery and materials science. The provided protocols for Suzuki-Miyaura and Stille couplings serve as a foundation for researchers to develop and optimize the synthesis of their target biaryl compounds. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Preparation of Substituted Pyridines from 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-fluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure features two distinct reactive sites: a bromine atom at the 2-position and a fluorine atom at the 6-position. This differential reactivity allows for selective functionalization, making it an invaluable intermediate for the synthesis of complex, substituted pyridine scaffolds.[2] The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the fluorine atom activates the C6 position for nucleophilic aromatic substitution (SNAr).[2][3] This document provides detailed protocols and application notes for leveraging these two primary transformation pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Fluorine Position

The high electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the pyridine nitrogen, renders the C6 position susceptible to attack by various nucleophiles. SNAr reactions on 2-fluoropyridines are often significantly faster than on their 2-chloro analogues, providing a kinetic advantage.[3] This pathway is ideal for introducing oxygen, nitrogen, sulfur, or carbon-based nucleophiles at the 6-position while preserving the bromine atom for subsequent cross-coupling reactions.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The presence of the nitrogen atom in the ring helps to stabilize this intermediate, facilitating the reaction.[6]

SNAr_Mechanism cluster_0 S-N-Ar Reaction Pathway start This compound + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition of Nucleophile product 2-Bromo-6-(nucleophile)pyridine + F- intermediate->product Elimination of Fluoride

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Data Presentation: SNAr Reactions

The following table summarizes representative SNAr reactions on 2-halo-pyridines, demonstrating the scope of applicable nucleophiles. Conditions are generally transferable to this compound for selective substitution at the C6 position.

EntryNucleophile (Nu-H)Reagent/BaseSolventTemperature (°C)ProductYield (%)Reference
1ButanolNaHTHF652-Bromo-6-butoxypyridineHigh[3]
2MorpholineK₂CO₃DMSO1304-(6-Bromopyridin-2-yl)morpholineHigh[3]
3IndoleNaHTHF651-(6-Bromopyridin-2-yl)-1H-indoleHigh[3]
4AnilineK₂CO₃H₂O (Microwave)150-205N-(6-Bromopyridin-2-yl)aniline57-70[7]
5PhenolKOHDMSORT-1002-Bromo-6-phenoxypyridineGood[5]
Experimental Protocol: General Procedure for SNAr with an Alcohol

This protocol is adapted from procedures for SNAr reactions on fluoropyridines.[3]

  • Reagent Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF, 0.2 M).

  • Base Addition : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent at 0 °C.

  • Nucleophile Addition : Slowly add the desired alcohol (1.2 equivalents) to the suspension. Allow the mixture to stir at room temperature for 15 minutes or until hydrogen evolution ceases.

  • Substrate Addition : Add a solution of this compound (1.0 equivalent) in dry THF to the reaction mixture.

  • Reaction : Heat the reaction mixture to 65 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-6-alkoxypyridine.

Pathway 2: Palladium-Catalyzed Cross-Coupling at the C2-Bromine Position

The C(sp²)–Br bond at the 2-position is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2][8] This allows for the formation of C-C, C-N, and C-O bonds. Common examples include Suzuki-Miyaura (organoborons), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines/alcohols) couplings. This pathway offers a powerful method to introduce aryl, alkyl, alkynyl, or amino groups, typically leaving the C6-fluorine atom untouched under standard conditions.

CrossCoupling_Workflow cluster_1 Palladium-Catalyzed Cross-Coupling Workflow start This compound + Coupling Partner reaction Reaction Mixture (Heated) start->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Substituted-6-fluoropyridine purification->product

Caption: General workflow for a typical cross-coupling reaction.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes typical Suzuki-Miyaura coupling conditions on 2-bromopyridine derivatives, which serve as a model for reactions with this compound.

EntryCoupling PartnerCatalystLigandBaseSolventTemp (°C)ProductYield (%)Reference
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002-Phenyl-6-fluoropyridine>90[9]
24-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O902-(4-Methoxyphenyl)-6-fluoropyridine>90[9]
3Thiophene-2-boronic acidPd(dppf)Cl₂-K₂CO₃DME852-(Thiophen-2-yl)-6-fluoropyridineHigh[10]
4Methylboronic acidPd(OAc)₂XPhosK₃PO₄1,4-Dioxane1002-Methyl-6-fluoropyridineGood[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings on bromo-heterocycles.[9][10]

  • Reaction Setup : To a reaction vessel, add this compound (1.0 equivalent), the desired aryl- or alkylboronic acid (1.2-1.5 equivalents), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction : Seal the vessel and heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and dilute with water.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the target 2-substituted-6-fluoropyridine.

Conclusion

This compound offers a dual-functionalized scaffold for the strategic synthesis of highly substituted pyridines. By selecting the appropriate reaction conditions, chemists can achieve selective functionalization at either the C6 position via SNAr or the C2 position via palladium-catalyzed cross-coupling. This orthogonal reactivity is a powerful tool for building molecular complexity, making this reagent highly valuable for library synthesis in drug discovery and the development of functional materials.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-6-fluoropyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors often relies on the use of versatile heterocyclic building blocks to construct scaffolds that can effectively interact with the ATP-binding site of these enzymes. Among these, 2-Bromo-6-fluoropyridine has garnered significant attention as a key starting material. Its unique substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties and binding affinity, makes it an attractive synthon for medicinal chemists.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the preparation of pyrazolyl-pyridine scaffolds, a common motif in many potent kinase inhibitors. We will explore a representative synthetic workflow, provide a detailed experimental protocol for a key Suzuki-Miyaura coupling reaction, present representative biological data, and visualize the relevant signaling pathways.

Featured Application: Synthesis of a 2-(1H-Pyrazol-4-yl)-6-fluoropyridine Scaffold for JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various stress stimuli, including cytokines and ultraviolet irradiation.[1] The JNK signaling pathway is implicated in the regulation of cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this pathway has been linked to several diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive targets for therapeutic intervention.[1][2]

The 2-(pyrazol-4-yl)-pyridine scaffold is a key pharmacophore in a number of kinase inhibitors. The following sections detail a synthetic strategy to access this scaffold using this compound as a starting material.

Logical Workflow for Kinase Inhibitor Synthesis and Evaluation

The overall process for the synthesis and evaluation of a kinase inhibitor starting from this compound can be visualized as a multi-step workflow. This involves the chemical synthesis of the target molecule, followed by its purification, characterization, and subsequent biological evaluation to determine its efficacy as a kinase inhibitor.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B 1H-Pyrazole-4-boronic acid pinacol ester B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure 2-(1H-Pyrazol-4-yl)-6-fluoropyridine E->F G In vitro Kinase Assay (e.g., JNK3) F->G H IC50 Determination G->H I Cell-based Assays H->I J Lead Optimization I->J G Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene G TLR_IL1R TLR/IL-1R Ligand Receptor TLR/IL-1R TLR_IL1R->Receptor MyD88 MyD88 Receptor->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB

References

Application Notes and Protocols for Incorporating 2-Bromo-6-fluoropyridine into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-6-fluoropyridine as a versatile building block for the synthesis of diverse heterocyclic scaffolds. This valuable starting material is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecules with potential applications in medicinal chemistry and materials science.

Overview of this compound's Reactivity

This compound offers two distinct reactive sites for functionalization. The bromine atom at the 2-position is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The fluorine atom at the 6-position, while generally less reactive in these transformations, can influence the electronic properties of the pyridine ring and serve as a site for nucleophilic aromatic substitution under specific conditions. This differential reactivity allows for selective and sequential functionalization, making it a powerful tool in molecular design.

Key Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of a variety of biologically relevant heterocyclic systems, including:

  • Substituted Fluoropyridines: Direct replacement of the bromine atom via cross-coupling reactions provides access to a wide array of 2-substituted-6-fluoropyridines.

  • Fused Pyridine Heterocycles: Through multi-step sequences often initiated by a cross-coupling reaction, this compound can be elaborated into fused ring systems such as furopyridines and pyrrolopyridines. These scaffolds are present in numerous bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Experimental Protocols and Data

This section provides detailed protocols for key synthetic transformations involving this compound. The presented data, derived from literature examples of similar bromopyridine substrates, serves as a guide for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoropyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

General Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridines:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801688
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001282
4Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101875

Note: Yields are based on reactions with analogous 2-bromopyridines and may vary for this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoropyridines

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of substituted aminopyridines.

General Protocol:

  • To an oven-dried Schlenk tube or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1.5-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv.).

  • Seal the vessel and create an inert atmosphere.

  • Add an anhydrous solvent (e.g., toluene, dioxane) via syringe and stir to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridines:

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001695
2AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1102488
3n-ButylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001882
4PiperidinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1001291

Note: Yields are based on reactions with analogous 2-bromopyridines and may vary for this compound.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoropyridines

The Sonogashira coupling is a reliable method for forming C-C triple bonds, introducing alkynyl moieties onto the pyridine scaffold.

General Protocol:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of Bromopyridines:

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1692
21-HexynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60685
3EthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃NToluene501288
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRT2478

Note: Yields are based on reactions with analogous bromopyridines and may vary for this compound.[1][2]

Synthesis of Fused Heterocycles: Furo[3,2-b]pyridines

A common strategy for the synthesis of furo[3,2-b]pyridines involves a Sonogashira coupling followed by an intramolecular cyclization. This can often be performed in a one-pot fashion.

One-Pot Protocol for Furo[3,2-b]pyridines:

  • Combine a 2-halo-3-hydroxypyridine (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF).

  • Heat the reaction mixture (e.g., 100-120 °C) until the Sonogashira coupling is complete (monitored by TLC).

  • Continue heating to promote the intramolecular 5-endo-dig cyclization to form the furopyridine ring.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

This protocol would require a 2-bromo-6-fluoro-3-hydroxypyridine intermediate, which can be synthesized from this compound.

Visualization of Workflows and Pathways

Experimental Workflow

G General Workflow for Cross-Coupling Reactions cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Inert Atmosphere (N2 or Ar) A->E B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->E C Catalyst & Ligand C->E D Base & Solvent D->E F Heating & Stirring E->F Reaction Conditions G Quenching & Extraction F->G Reaction Completion H Drying & Concentration G->H I Column Chromatography H->I J Final Heterocyclic Product I->J G Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates P_JAK P-JAK JAK->P_JAK autophosphorylation STAT STAT P_JAK->STAT phosphorylates P_STAT P-STAT (Dimer) STAT->P_STAT dimerizes Nucleus Nucleus P_STAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates Inhibitor JAK Inhibitor (e.g., from 2-Br-6-F-Py) Inhibitor->JAK inhibits G Simplified M1 Muscarinic (Gq) GPCR Signaling cluster_membrane Cell Membrane Agonist Acetylcholine (Agonist) Receptor M1 Receptor (GPCR) Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Modulator Allosteric Modulator (e.g., from 2-Br-6-F-Py) Modulator->Receptor modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC Activation DAG->PKC activates Response Cellular Response Ca2->Response PKC->Response

References

Gram-Scale Synthesis of 2-Bromo-6-fluoropyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the gram-scale synthesis of 2-Bromo-6-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method utilizes a halogen exchange (Halex) reaction, starting from the readily available 2,6-dibromopyridine. This protocol has been developed to be straightforward and scalable, making it suitable for medicinal chemistry and process development laboratories. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitutions. This versatility has led to its use in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and novel agrochemicals.[1][2] This document outlines a reliable and scalable procedure for the synthesis of this compound, starting from 2,6-dibromopyridine.

Reaction Scheme

Data Presentation

Table 1: Reagent and Product Properties

CompoundFormulaMolecular Weight ( g/mol )CAS Number
2,6-DibromopyridineC₅H₃Br₂N236.89626-05-1
Potassium FluorideKF58.107789-23-3
18-Crown-6C₁₂H₂₄O₆264.3217455-13-9
This compoundC₅H₃BrFN175.99144100-07-2

Table 2: Experimental Parameters and Results

ParameterValue
Scale100 g of 2,6-Dibromopyridine
Molar Ratio (2,6-Dibromopyridine:KF:18-Crown-6)1 : 1.5 : 0.1
Reaction Temperature190 °C
Pressure200 mbar
Product Yield43.90 g (59%)
Boiling Point of Product70 °C at 15 mbar

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Weigh Reagents: - 2,6-Dibromopyridine (100 g) - Potassium Fluoride (36.79 g) - 18-Crown-6 (11.16 g) setup Assemble Vacuum Distillation Apparatus reagents->setup charge Charge Flask with Reagents setup->charge heat Heat to 190 °C under Vacuum (200 mbar) charge->heat distill Collect Product by Vacuum Distillation heat->distill characterize Characterize Product (NMR, GC-MS) distill->characterize

Caption: Experimental workflow for the gram-scale synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,6-Dibromopyridine (100 g, 422.1 mmol)

  • Anhydrous Potassium Fluoride (spray-dried, 36.79 g, 633.2 mmol)

  • 18-Crown-6 (11.16 g, 42.2 mmol)

  • Vacuum grease

  • Dry ice and acetone (for cold trap)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Short-path distillation head with a condenser and a receiving flask

  • Thermometer and a thermometer adapter

  • Magnetic stirrer and a stir bar

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching 200 mbar

  • Manometer

  • Cold trap

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • To a 500 mL three-necked round-bottom flask, add 2,6-dibromopyridine (100 g), anhydrous potassium fluoride (36.79 g), and 18-crown-6 (11.16 g).

    • Add a magnetic stir bar to the flask.

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus. The three-necked flask will serve as the reaction and distillation pot.

    • Fit one neck with a thermometer adapter and a thermometer to monitor the reaction temperature.

    • Fit the central, larger neck with a short-path distillation head connected to a condenser and a pre-weighed receiving flask.

    • Connect the third neck to a vacuum source with a manometer to monitor the pressure. It is highly recommended to use a cold trap (dry ice/acetone) between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

    • Lightly grease all glass joints to ensure a good seal under vacuum.

  • Reaction and Distillation:

    • Begin stirring the reaction mixture.

    • Carefully apply vacuum and reduce the pressure to approximately 200 mbar.

    • Once the desired pressure is stable, begin heating the reaction flask using the heating mantle.

    • Gradually increase the temperature to 190 °C.

    • The product, this compound, will begin to distill over as it is formed. The reaction is complete when no more product distills.

    • The product is collected in the receiving flask. A second distillation can be performed to achieve higher purity, with the product boiling at 70 °C at 15 mbar.[3]

  • Work-up and Characterization:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before carefully releasing the vacuum.

    • Weigh the collected product to determine the yield.

    • The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Potassium fluoride is toxic if swallowed or inhaled and can cause serious skin and eye irritation. Handle with care and avoid creating dust.

  • 18-Crown-6 is harmful if swallowed and can cause eye irritation.

  • 2,6-Dibromopyridine is an irritant.

  • This compound is a combustible liquid and is harmful if it comes into contact with skin or is inhaled.

  • Working with vacuum distillations carries a risk of implosion. Ensure the glassware is free of cracks and use a blast shield if available.

Waste Disposal:

  • The reaction residue, containing unreacted starting materials, potassium bromide, and 18-crown-6, should be treated as hazardous waste and disposed of according to institutional guidelines.

  • Any contaminated materials should also be disposed of as hazardous waste.

Conclusion

This application note provides a robust and scalable method for the gram-scale synthesis of this compound. The procedure is straightforward, employing a one-pot reaction and purification by distillation, which avoids the need for solvent-based work-up and column chromatography. This protocol is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate for their drug discovery and development programs.

References

Application Notes and Protocols for the Purification of Products from 2-Bromo-6-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of reaction products derived from 2-bromo-6-fluoropyridine. This versatile building block is frequently employed in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The purification of these products is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding compounds of high purity for further use.

General Purification Strategies

The choice of purification strategy for products derived from this compound reactions depends on the specific reaction type, the physicochemical properties of the product, and the nature of the impurities. The most common purification techniques include liquid-liquid extraction, flash column chromatography, and recrystallization.

A general workflow for the purification of these compounds typically involves an initial workup procedure to remove the bulk of inorganic salts and highly polar impurities. This is often followed by a more rigorous purification method like chromatography or recrystallization to isolate the desired product in high purity.

Purification Following Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, often employed to synthesize 2-aryl-6-fluoropyridines from this compound. The purification of these products typically involves the removal of the palladium catalyst, phosphine ligands, and boronic acid derivatives.

Experimental Protocol: Purification of 2-Aryl-6-fluoropyridines
  • Reaction Quench and Extraction:

    • Upon reaction completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (e.g., 10 mL for a 1 mmol scale reaction).[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (e.g., 3 x 20 mL).[1]

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water and some inorganic salts.[1]

  • Drying and Concentration:

    • Dry the combined organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Flash Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the crude product onto the column.

    • Elute the column with an appropriate solvent system, often a gradient of ethyl acetate in hexanes, to separate the desired product from impurities.[1]

    • Collect the fractions containing the pure product and concentrate under reduced pressure.

Data Presentation: Suzuki-Miyaura Coupling Purification
Product TypePurification MethodTypical Eluent System (Chromatography)Reported Yield RangeReference
2-Aryl-6-fluoropyridinesFlash Column ChromatographyGradient of Ethyl Acetate in Hexanes60-95%[1]

Purification Following Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a common strategy to displace the bromide in this compound with various nucleophiles, such as amines and alkoxides, to generate 2-amino-6-fluoropyridines and 2-alkoxy-6-fluoropyridines, respectively.

Experimental Protocol: Purification of 2-Amino-6-fluoropyridines
  • Reaction Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a high-boiling polar solvent like DMF or DMSO was used, dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer several times with water to remove the high-boiling solvent and water-soluble impurities. Follow with a brine wash.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification:

    • Flash Column Chromatography: Purify the crude product on a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Common solvent systems include ethyl acetate/hexanes, ethanol/water, or acetone/water. The crude product is dissolved in a minimum amount of the hot solvent, and then cooled slowly to allow for crystal formation.

Data Presentation: SNAr Purification
Product TypePurification MethodTypical ConditionsReported YieldReference
2-Amino-6-fluoropyridinePrecipitation/FiltrationReaction in aqueous ammonia, cooled, filtered, and washed with cold water.94%[2]
2-MorpholinopyridineFlash Column ChromatographyNot specifiedNot specified[3]

Purification Following Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful method for the synthesis of 2-amino-6-fluoropyridine derivatives. Purification challenges include the removal of the palladium catalyst, phosphine ligands, and the base used in the reaction.

Experimental Protocol: Purification of 2-Amino-6-fluoropyridines
  • Initial Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with brine.[4]

    • Dry the organic phase over anhydrous magnesium sulfate.[4]

  • Concentration and Purification:

    • Remove the solvent under reduced pressure.

    • Recrystallization: The crude product can often be recrystallized from a suitable solvent system like pentane/diethyl ether to yield the pure product.[4]

    • Flash Column Chromatography: If recrystallization is not effective, purify the crude material by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Purification
Product TypePurification MethodRecrystallization SolventReported YieldReference
N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamineRecrystallizationPentane / Diethyl ether60%[4]

Visualization of Purification Workflows

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Final Purification Reaction Crude Reaction Product (from Suzuki, SNAr, or Buchwald-Hartwig) Quench Quench (e.g., with water) Reaction->Quench Step 1 Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water/Brine) Quench->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Option A Recrystallization Recrystallization Concentration->Recrystallization Option B Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for products from this compound reactions.

Caption: Comparison of Flash Chromatography and Recrystallization purification pathways.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of 2-Bromo-6-fluoropyridine in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-bromo-6-fluoropyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific side reactions and provide actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound prone to side reactions and low yields?

A1: The primary challenge arises from the inherent properties of the 2-pyridyl halide system. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning or the formation of inactive complexes.[1][2] This phenomenon, often termed the "2-pyridyl problem," can significantly slow down or halt the catalytic cycle.[1] Additionally, the electron-deficient nature of the fluoropyridine ring can influence the reactivity and stability of intermediates, contributing to side reactions.

Q2: What are the most common side reactions observed with this compound in palladium catalysis?

A2: The most frequently encountered side reactions include:

  • Homocoupling: Dimerization of the starting materials, either the this compound or the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).[3]

  • Protodebromination (Dehalogenation): Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-fluoropyridine.

  • Catalyst Deactivation: Formation of inactive palladium species, often observed as the precipitation of palladium black.[1]

Q3: How can I minimize catalyst deactivation when working with this compound?

A3: To mitigate catalyst deactivation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]

  • Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts to ensure the efficient generation of the active Pd(0) species.

  • Reaction Conditions: Optimize the reaction temperature and concentration. Higher temperatures and concentrations can sometimes accelerate catalyst decomposition.[1]

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)

Symptoms:

  • Formation of a significant amount of a symmetrical biaryl or diyne byproduct.

  • Reduced yield of the desired cross-coupled product.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period are effective. Maintain a positive pressure of inert gas throughout the reaction.[2]
Inefficient Reduction of Pd(II) Pre-catalyst The reduction of a Pd(II) pre-catalyst to the active Pd(0) species can sometimes initiate homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that forms the active species rapidly.[2]
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature for a longer duration.
Copper Co-catalyst (in Sonogashira) The copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes (Glaser coupling).[4] Consider using a copper-free Sonogashira protocol or minimizing the amount of copper catalyst.
Issue 2: Protodebromination (Dehalogenation) of this compound

Symptoms:

  • Detection of 2-fluoropyridine as a significant byproduct.

  • Consumption of the starting material without the formation of the desired product.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry the base.
Formation of Palladium Hydride Species This can be influenced by the choice of base and solvent. Some bases, in combination with protic solvents (including trace water), can generate palladium hydride species that lead to protodebromination. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous solvent systems may be necessary.
High Reaction Temperatures Similar to homocoupling, high temperatures can promote protodebromination. Attempt the reaction at a lower temperature.
Ligand Choice The ligand can influence the stability of the catalytic intermediates. Experiment with different ligands to find one that disfavors the formation of palladium hydride species.

Data Presentation: Side Product Formation in Palladium-Catalyzed Reactions

The following tables summarize typical yields of side products observed in palladium-catalyzed cross-coupling reactions of halopyridines. While specific data for this compound is limited, these examples with analogous substrates provide valuable insights.

Table 1: Side Product Formation in Sonogashira Coupling

SubstrateAlkyneCatalyst SystemSolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)Ref.
6-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄, CuITHF/Et₃NRT25~10[4]
4-Bromopyridine HClPhenylacetylenePdCl₂(PPh₃)₂, CuICH₃CNReflux~70 (under N₂)~20 (under N₂)[3]
4-Bromopyridine HClPhenylacetylenePdCl₂(PPh₃)₂, CuICH₃CNReflux>95 (under H₂/N₂)<2 (under H₂/N₂)[3]

Table 2: General Observations on Side Products in Suzuki and Buchwald-Hartwig Reactions

Reaction TypeCommon Side ProductsInfluencing FactorsGeneral Yield Range of Side Products
Suzuki-Miyaura Boronic acid homocoupling, ProtodebrominationOxygen, Base strength, Water content, Temperature5-30%
Buchwald-Hartwig ProtodebrominationBase strength, Ligand type, Temperature5-20%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk tube, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous, degassed THF, followed by Et₃N and the terminal alkyne.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Starting Material Consumed? start->check_sm check_byproducts Major Side Products Observed? check_sm->check_byproducts Yes catalyst_deactivation Catalyst Deactivation (Palladium Black) check_sm->catalyst_deactivation No homocoupling Homocoupling Products (Biaryl or Diyne) check_byproducts->homocoupling Yes dehalogenation Protodebromination Product (2-Fluoropyridine) check_byproducts->dehalogenation Yes optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Change Base/Solvent check_byproducts->optimize_conditions No degas Improve Degassing Protocol homocoupling->degas use_anhydrous Use Anhydrous Reagents/Solvents dehalogenation->use_anhydrous change_ligand Switch to Bulky, Electron-Rich Ligand catalyst_deactivation->change_ligand end Improved Yield optimize_conditions->end degas->end use_anhydrous->end change_ligand->end

Caption: Troubleshooting workflow for low product yield.

Palladium_Catalytic_Cycle_Side_Reactions cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition + Ar-X Catalyst_Poisoning Catalyst Poisoning (Pyridine Coordination) Pd(0)L_n->Catalyst_Poisoning Inhibition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation + R-M Homocoupling Homocoupling (Ar-Ar or R-R) Ar-Pd(II)-X->Homocoupling Ar-Ar Dehalogenation Protodebromination (Ar-H) Ar-Pd(II)-X->Dehalogenation via Pd-H Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Transmetalation->Homocoupling R-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Palladium catalytic cycle and competing side reactions.

References

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Bromo-6-fluoropyridine in cross-coupling reactions, catalyst deactivation is a common hurdle that can lead to low yields and reaction failures. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address these challenges and facilitate the successful synthesis of target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation when using this compound?

A1: The main contributor to catalyst deactivation in cross-coupling reactions with this compound is the pyridine nitrogen atom. This nitrogen can act as a Lewis base and coordinate strongly to the palladium catalyst's active site, forming a stable, inactive complex. This process, often referred to as catalyst poisoning, effectively removes the catalyst from the reaction cycle.[1][2][3] Additionally, other factors such as the presence of impurities, high reaction temperatures leading to catalyst agglomeration (palladium black formation), and ligand degradation can also contribute to deactivation.[2]

Q2: How does the 6-fluoro substituent on the pyridine ring affect catalyst deactivation?

A2: The fluorine atom at the 6-position is strongly electron-withdrawing. This electronic effect reduces the electron density on the pyridine nitrogen, thereby decreasing its Lewis basicity. In principle, this should weaken the coordination of the pyridine nitrogen to the palladium center, potentially reducing the severity of catalyst poisoning compared to non-fluorinated bromopyridines. However, under certain conditions, defluorination can occur as an unwanted side reaction.

Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black signifies the agglomeration of the active Pd(0) catalyst into an inactive, insoluble form.[2] This is often a consequence of a slow catalytic cycle, which can be exacerbated by catalyst poisoning. To prevent this, it is crucial to use ligands that stabilize the Pd(0) species and to optimize reaction conditions to ensure a rapid catalytic turnover.[2] Using well-defined pre-catalysts can also help to minimize the formation of palladium black.

Q4: Which ligands are most effective for cross-coupling reactions with this compound?

A4: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated effectiveness in mitigating catalyst deactivation by sterically hindering the coordination of the pyridine nitrogen to the palladium center.[3][4] For Buchwald-Hartwig aminations, biarylphosphine ligands are often the preferred choice.[5][6]

Q5: Can the choice of base and solvent impact catalyst deactivation?

A5: Yes, the base and solvent system is critical. The base not only participates in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling or deprotonation in Buchwald-Hartwig amination) but its strength and nature can also influence catalyst stability.[3][5] The solvent must be anhydrous and thoroughly degassed to prevent catalyst oxidation and side reactions. Common solvents for these reactions include dioxane, toluene, and THF.[3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Switch to a Bulky Ligand: Employ sterically hindered and electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[3][4] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation. 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active catalytic species.
Inefficient Transmetalation 1. Screen Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent protodeboronation of the boronic acid.[2]
Low Reactivity of C-Br Bond 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for potential decomposition.[2]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Catalyst Inhibition by Amine/Pyridine 1. Ligand Selection: Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that are known to be effective for amination of heteroaryl halides.[5] 2. Use a Strong, Non-nucleophilic Base: Employ bases like NaOt-Bu or LHMDS to facilitate the deprotonation of the amine.[5][7]
Slow Reductive Elimination 1. Ligand Effect: The choice of ligand is crucial for promoting the final C-N bond-forming step. Experiment with different generations of Buchwald-Hartwig ligands.[6]
Volatile Amine Reactant 1. Use a Sealed Tube: For low-boiling point amines, performing the reaction in a sealed tube is recommended to prevent evaporation.[8]
Issue 3: Failure of Sonogashira Coupling
Possible Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) 1. Copper-Free Conditions: The copper(I) co-catalyst often promotes homocoupling. Switch to a copper-free protocol. 2. Rigorous Degassing: Ensure all reagents and solvents are thoroughly deoxygenated to minimize oxidative homocoupling.[2]
Inactive Catalyst 1. Use a Pd(0) Source: Employ a pre-formed Pd(0) source like Pd(PPh₃)₄. 2. Optimize Base: An amine base such as triethylamine or piperidine is typically required.[9]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available, the following tables for structurally similar bromopyridines in Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a valuable guide for catalyst system selection and reaction optimization.

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O801285
3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495
3-BromopyridinePEPPSI-IPrCs₂CO₃t-AmylOH100298
2-Bromo-6-methylpyridinePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene80460

Data is compiled from various sources on related substrates and should be used as a comparative guide.[5][10]

Table 2: Comparison of Bases in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuTolueneReflux90.7
5-Bromo-2-formylpyridinePiperidine-4-carboxylatePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10044.4

This table showcases the performance of different bases in the amination of various 2-bromopyridine derivatives.[5]

Experimental Protocols

The following are generalized procedures for common cross-coupling reactions. These should be considered as starting points and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[11]

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) via syringe.[11]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq.).[5][12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[12]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by this compound (1.0 eq.) and the amine (1.2-1.5 eq.).[12]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[6]

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 3: General Procedure for Sonogashira Coupling (Copper-Free)
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the amine base (e.g., triethylamine, 2-3 eq.).

  • Solvent and Alkyne Addition: Add degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C), monitoring for completion by TLC or LC-MS.[13][14]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent, wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Pyridine_Substrate This compound Pyridine_Substrate->Inactive_Complex Product Coupled Product Catalytic_Cycle->Product Product->Catalytic_Cycle Regenerates Catalyst

Caption: Primary catalyst deactivation pathway with pyridine substrates.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Action: - Use Bulky, Electron-Rich Ligand - Increase Catalyst Loading - Use Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents Pure & Dry? Check_Conditions->Check_Reagents Yes Optimize_Conditions Action: - Screen Bases and Solvents - Increase Temperature Incrementally - Ensure Inert Atmosphere Check_Conditions->Optimize_Conditions No Purify_Reagents Action: - Use Anhydrous Solvents - Degas Solvents Thoroughly - Purify Starting Materials Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when working with 2-Bromo-6-fluoropyridine, focusing on achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors determining the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily dictated by the reaction type and the inherent electronic properties of the pyridine ring. The two halogen substituents, bromine and fluorine, have different reactivities depending on the reaction mechanism.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The reaction generally proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond. The carbon-bromine (C-Br) bond is significantly weaker and more reactive towards oxidative addition than the carbon-fluorine (C-F) bond. Therefore, these reactions are highly selective for substitution at the 2-position (bromine position).

  • For Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring. The fluorine atom is a much better leaving group than the bromine atom in this context due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate. Consequently, SNAr reactions on this compound will preferentially occur at the 6-position (fluorine position).

Q2: I am observing a mixture of products in my Suzuki coupling reaction. How can I improve the selectivity for substitution at the C-Br bond?

A2: While Suzuki coupling is generally highly selective for the C-Br bond, side reactions can occur under harsh conditions. To improve selectivity:

  • Lower the reaction temperature: High temperatures can sometimes lead to the cleavage of the C-F bond.

  • Choose your catalyst and ligand carefully: A well-chosen catalyst-ligand system can enhance the selectivity of the oxidative addition to the C-Br bond. For instance, using a catalyst system known for its high activity at lower temperatures can be beneficial.

  • Optimize the base: The choice of base can influence the reaction kinetics and selectivity. A weaker base might be sufficient and could help to avoid side reactions.

Q3: In a Buchwald-Hartwig amination, am I more likely to substitute the bromine or the fluorine?

A3: Similar to Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction. Therefore, the reaction will be highly regioselective for the substitution of the bromine atom at the 2-position. The C-F bond is generally unreactive under typical Buchwald-Hartwig conditions.

Q4: I want to introduce an amine at the 6-position. Which reaction should I use?

A4: To introduce an amine at the 6-position, you should employ a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 6-position is activated towards nucleophilic attack and will be selectively displaced by an amine nucleophile.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the 2-Position
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst.
Inappropriate Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand can significantly impact the reaction efficiency.
Incorrect Base The base is crucial for the transmetalation step. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can affect the outcome.
Poor Solvent Choice The reaction is sensitive to the solvent. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Optimize the solvent system and ensure it is properly degassed.
Low Reaction Temperature While high temperatures can cause side reactions, a temperature that is too low may result in a sluggish reaction. Gradually increase the temperature to find the optimal balance.
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
Potential Cause Troubleshooting Steps
Insufficiently Nucleophilic Amine For less reactive amines, a stronger base or higher reaction temperatures may be required to facilitate the reaction.
Competing Reactions If the reaction conditions are too harsh, other side reactions may occur. Consider using a lower temperature and a less aggressive base.
Solvent Effects The polarity of the solvent can influence the rate of SNAr reactions. Aprotic polar solvents like DMSO or DMF are generally preferred.

Data Presentation

The following tables summarize typical reaction conditions for achieving high regioselectivity in key reactions with this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling (Substitution at C-2)

Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100Good
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O120Excellent
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O110Excellent

Yields are qualitative estimates based on analogous reactions and may vary.[1][2]

Table 2: Regioselective Buchwald-Hartwig Amination (Substitution at C-2)

Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100High
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane110High
BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene100High

Yields are qualitative estimates based on analogous reactions and may vary.[3][4]

Table 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) (Substitution at C-6)

Amine Base Solvent Temp (°C) Yield (%)
PiperidineK₂CO₃DMSO120Good
PyrrolidineEt₃NDMF100Good
Diethylamine-neat80Moderate

Yields are qualitative estimates based on general principles of SNAr on fluoropyridines.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried sealed tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: After cooling, carefully open the sealed tube, dilute the mixture with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Regioselective Nucleophilic Aromatic Substitution of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO or DMF).

  • Reagent Addition: Add the amine (1.5-2.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) if the amine salt is not used.

  • Reaction: Heat the mixture to 100-120 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify the resulting crude material by flash chromatography.

Mandatory Visualizations

Regioselectivity_Decision_Tree start Desired Reaction with This compound reaction_type What type of reaction? start->reaction_type pd_coupling Palladium-Catalyzed Cross-Coupling reaction_type->pd_coupling C-C or C-N bond formation snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Substitution with a nucleophile suzuki Suzuki-Miyaura pd_coupling->suzuki buchwald Buchwald-Hartwig pd_coupling->buchwald c6_substitution Selective Substitution at C-6 (Fluorine) snar->c6_substitution c2_substitution Selective Substitution at C-2 (Bromine) suzuki->c2_substitution buchwald->c2_substitution

Caption: Decision tree for predicting regioselectivity.

Suzuki_Workflow setup Reaction Setup Combine this compound, boronic acid, and base under inert atmosphere. catalyst Catalyst Addition Add Palladium catalyst and ligand. setup->catalyst reaction Reaction Add degassed solvent and heat. catalyst->reaction workup Work-up Cool, dilute, and perform aqueous extraction. reaction->workup purification Purification Purify by column chromatography. workup->purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pdII L_n(Br)Pd(II)-PyF oxidative_addition->pdII amine_coordination Amine Coordination pdII->amine_coordination R₂NH pdII_amine [L_n(Br)Pd(II)(HNR₂)-PyF]+ amine_coordination->pdII_amine deprotonation Deprotonation (Base) pdII_amine->deprotonation pdII_amido L_n(NR₂)Pd(II)-PyF deprotonation->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Product: 2-(NR₂)-6-fluoropyridine

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Managing Impurities in 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in 2-Bromo-6-fluoropyridine starting material. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound starting material?

A1: The impurity profile of this compound can vary depending on the synthetic route employed by the manufacturer. A common method for its synthesis is the halogen exchange reaction from 2,6-dibromopyridine. Based on this, likely impurities include:

  • Process-Related Impurities:

    • 2,6-Dibromopyridine: Unreacted starting material.

    • 2,6-Difluoropyridine: Formed by a double halogen exchange.

    • Isomeric Impurities: Positional isomers such as 2-Bromo-5-fluoropyridine or 3-Bromo-5-fluoropyridine, which may arise from impurities in the starting materials or side reactions.

  • Degradation-Related Impurities:

    • Hydrolysis Products: Such as 6-Bromo-2-pyridone, which can form in the presence of moisture.

    • Oxidative Degradants: Arising from exposure to air and light over time.

Q2: I am observing an unexpected peak in the HPLC analysis of my starting material. How can I identify it?

A2: Identifying an unknown impurity requires a systematic approach. We recommend the following workflow:

  • Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for a list of known impurities and their typical levels.

  • Literature Search: Review the synthetic route for this compound to anticipate potential by-products.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This is a critical step in proposing a molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination, HRMS can help elucidate the elemental composition.

  • Forced Degradation Studies: Subjecting a sample of pure this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. If the unknown peak increases under a specific stress condition, it provides clues about its nature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide definitive structural information.

Q3: My downstream reaction is failing or giving low yields. Could impurities in this compound be the cause?

A3: Yes, impurities in starting materials are a common cause of reaction failures.

  • Nucleophilic Impurities: Impurities with nucleophilic groups can compete with your intended nucleophile in substitution reactions.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts, particularly in cross-coupling reactions.

  • Steric Hindrance: Isomeric impurities can lead to the formation of undesired regioisomers, complicating purification and reducing the yield of the target molecule.

We recommend re-purifying a small amount of your this compound and repeating the reaction to see if the outcome improves.

Troubleshooting Guides

Issue 1: High levels of 2,6-Dibromopyridine detected.
  • Problem: Incomplete reaction during the synthesis of this compound.

  • Troubleshooting Steps:

    • Quantify the Impurity: Use a validated HPLC or GC method to determine the exact percentage of 2,6-dibromopyridine.

    • Purification:

      • Recrystallization: This is often the most effective method for removing starting material impurities. A suitable solvent system needs to be determined experimentally.

      • Column Chromatography: Silica gel chromatography can be used to separate this compound from the less polar 2,6-dibromopyridine.

  • Acceptance Criteria: The acceptable level of this impurity will depend on the specific requirements of your downstream application. For many applications, a level below 0.1% is desirable.

Issue 2: Presence of isomeric impurities.
  • Problem: Isomeric impurities can be difficult to separate from the desired product due to similar physical properties.

  • Troubleshooting Steps:

    • Analytical Separation: Develop a high-resolution HPLC or GC method capable of separating the isomers. This may require screening different columns and mobile phases.

    • Preparative Chromatography: If the isomers cannot be removed by recrystallization, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary.

    • Consider an Alternative Supplier: If isomeric purity is critical, it may be necessary to source the starting material from a supplier with a more robust manufacturing process.

Data Presentation

Table 1: Common Impurities and Recommended Analytical Techniques

Impurity NameLikely SourceRecommended Analytical TechniqueTypical Reporting Threshold
2,6-DibromopyridineStarting MaterialGC-MS, HPLC-UV≤ 0.1%
2,6-DifluoropyridineOver-reactionGC-MS, HPLC-UV≤ 0.1%
Isomeric BromofluoropyridinesSide ReactionHigh-Resolution HPLC-UV, GC-MS≤ 0.15%
6-Bromo-2-pyridoneDegradationHPLC-UV, LC-MS≤ 0.1%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method validation and optimization may be required for specific applications.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

Protocol 2: General Recrystallization Procedure

This is a general guideline. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: Test the solubility of this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

impurity_identification_workflow start Unexpected Peak in HPLC coa Review Certificate of Analysis start->coa lit_search Literature Search for Synthetic By-products start->lit_search lcms LC-MS Analysis (Determine Molecular Weight) start->lcms hrms High-Resolution MS (Determine Elemental Composition) lcms->hrms forced_degradation Forced Degradation Studies lcms->forced_degradation nmr Isolate and Perform NMR lcms->nmr identification Impurity Identified hrms->identification forced_degradation->identification nmr->identification

Caption: Workflow for the identification of an unknown impurity.

purification_decision_tree start Impurity Level Unacceptable impurity_type What is the nature of the impurity? start->impurity_type recrystallization Attempt Recrystallization impurity_type->recrystallization Process-Related (e.g., Starting Material) column_chrom Perform Column Chromatography impurity_type->column_chrom Isomeric Impurity or Close-eluting recrystallization->column_chrom Fails success Purity Acceptable recrystallization->success Successful prep_hplc Consider Preparative HPLC/SFC column_chrom->prep_hplc Fails column_chrom->success Successful prep_hplc->success Successful fail Purity Still Unacceptable prep_hplc->fail Fails contact_supplier Contact Supplier / Source Alternative fail->contact_supplier

Caption: Decision tree for selecting a purification strategy.

Technical Support Center: Troubleshooting Sonogashira Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling reaction with challenging electron-deficient pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira couplings with electron-deficient pyridines often problematic?

A1: Electron-deficient pyridines present unique challenges in Sonogashira couplings due to several factors. The electron-withdrawing nature of substituents can decrease the reactivity of the pyridyl halide towards oxidative addition, a crucial step in the catalytic cycle. Furthermore, the pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most common side reactions observed in these couplings?

A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly problematic in copper-catalyzed reactions and in the presence of oxygen. Another common issue is the decomposition of the palladium catalyst, which is often observed as the formation of a black precipitate known as "palladium black." Dehalogenation of the pyridine starting material can also occur under certain conditions.

Q3: When should I consider using a copper-free Sonogashira protocol?

A3: Copper-free Sonogashira reactions are advantageous when Glaser homocoupling is a significant issue, especially when using valuable or complex alkynes.[1] While the classic copper co-catalyst accelerates the reaction, it also promotes the undesired alkyne dimerization.[1] Copper-free systems can provide cleaner reaction profiles and simplify purification, although they may require different ligands or reaction conditions to achieve high efficiency.

Q4: Can the position of the halogen on the pyridine ring affect the reaction outcome?

A4: Yes, the position of the leaving group on the pyridine ring significantly impacts reactivity. Halides at the 2- and 4-positions are generally more reactive in nucleophilic aromatic substitution-type processes, which can influence the oxidative addition step. The electronic environment and steric hindrance around the reaction center, dictated by the substitution pattern, will play a crucial role in the reaction's success.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Recommendation
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst. The formation of palladium black indicates catalyst decomposition.
Inappropriate Ligand For electron-deficient pyridines, standard ligands like PPh₃ may not be optimal. Consider screening more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst activity and stability.[2][3]
Suboptimal Base The choice of base is critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[4][5] The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.
Poor Solvent Choice The reaction may not proceed well in certain solvents. For instance, THF has been reported to be a poor solvent in some cases, while DMF and DMSO have shown better results.[4] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.
Low Reaction Temperature Many Sonogashira couplings, especially with less reactive bromides or chlorides, require elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to catalyst decomposition.[4]
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
Possible Cause Troubleshooting Recommendation
Presence of Oxygen The Glaser coupling is promoted by oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.
High Copper Concentration While catalytic copper is beneficial, higher concentrations can favor homocoupling. Reduce the amount of the copper co-catalyst or switch to a copper-free protocol.
Slow Cross-Coupling Rate If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple. Optimize the reaction conditions (catalyst, ligand, temperature) to accelerate the Sonogashira reaction.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Possible Cause Troubleshooting Recommendation
Impurities in Reagents or Solvents Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.
Inappropriate Solvent Some solvents may promote the formation of palladium black. If this is observed, consider screening other degassed, anhydrous solvents.
Excessive Temperature High temperatures can lead to the thermal decomposition of the palladium catalyst. Optimize the temperature to be high enough for reaction to proceed but low enough to maintain catalyst stability.

Data Presentation

The following tables summarize quantitative data for the Sonogashira coupling of electron-deficient aminobromopyridines, highlighting the effects of different reaction parameters on the yield.

Table 1: Optimization of Reaction Conditions for the Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [4][6]

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMF100379
2PdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100385
3Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMF100396
4Pd(CF₃COO)₂ (2.5), PPh₃ (5)-Et₃NDMF100366
5Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (7)Et₃NDMF100397
6Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NTHF1003No Reaction
7Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMSO100392
8Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)-DMF1003Trace
9Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)K₂CO₃DMF100388
10Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMFRT3No Reaction
11Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMF120393

Reaction conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), base (1 mL or equivalent), solvent (2.0 mL).

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridine[4][6]

This is a generalized procedure and may require optimization for different substrates.

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(CF₃COO)₂)

  • Ligand (e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5.0 mol%), and CuI (e.g., 5.0 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL DMF) and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add 2-amino-3-bromopyridine (1.0 eq) and the terminal alkyne (1.2 eq), followed by the base (e.g., 1.0 mL Et₃N).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents & Glassware (Dry & Inert) setup Reaction Setup (Catalyst, Ligand, CuI) reagents->setup solvent Solvent & Base Addition setup->solvent reactants Substrate Addition (Pyridyl Halide, Alkyne) solvent->reactants reaction Reaction (Heating & Stirring) reactants->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkyne_complex R¹-Pd(II)L₂-C≡CR² transmetalation->alkyne_complex cuI CuI transmetalation->cuI Regenerates CuI reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡CR² reductive_elimination->product cu_cycle Copper Cycle alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low/No Yield check_catalyst Check Catalyst System (Activity, Ligand) start->check_catalyst check_conditions Verify Reaction Conditions (Solvent, Base, Temp) start->check_conditions check_reagents Assess Reagent Quality (Purity, Anhydrous) start->check_reagents side_reactions Analyze for Side Reactions (Homocoupling, Decomposition) start->side_reactions optimize_ligand Optimize Ligand check_catalyst->optimize_ligand optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents address_sides Address Side Reactions (Cu-free, Inert atm.) side_reactions->address_sides success Successful Coupling optimize_ligand->success optimize_conditions->success purify_reagents->success address_sides->success

Caption: A decision tree for troubleshooting low-yielding Sonogashira coupling reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature and other critical parameters in cross-coupling reactions involving 2-Bromo-6-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most common and versatile cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are widely used to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Q2: Why can this compound be a challenging substrate in cross-coupling reactions?

A2: 2-substituted pyridines can be challenging substrates due to the coordinating ability of the pyridine nitrogen, which can interfere with and deactivate the palladium catalyst. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the C-Br bond.[1][2]

Q3: What is a typical starting temperature for optimizing these reactions?

A3: A general starting point for temperature optimization is between 80-100°C.[3][4] However, the optimal temperature is highly dependent on the specific reaction type, catalyst system, and substrates being used. Some reactions can even be performed at room temperature with highly active catalysts.[5][6][7]

Q4: How can I minimize side reactions like homocoupling?

A4: Homocoupling of boronic acids in Suzuki reactions or terminal alkynes in Sonogashira reactions is a common side reaction, often promoted by the presence of oxygen.[2][8] To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][3] Using a slight excess of this compound can also be beneficial.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is giving low to no yield. What are the potential causes and how can I troubleshoot it?

A: Low or no yield in cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield catalyst Check Catalyst/Ligand Activity start->catalyst Is the catalyst active? base Evaluate Base and Solvent catalyst->base Yes solution Improved Yield catalyst->solution No, use fresh/different catalyst temp Optimize Reaction Temperature base->temp Yes base->solution No, screen different bases/solvents reagents Verify Reagent Quality temp->reagents Yes temp->solution No, systematically vary temperature reagents->solution Yes, optimized conditions reagents->solution No, use purified reagents

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium and prevent coordination.[1] Consider using a fresh batch of catalyst or a more active pre-catalyst.[4]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive, leading to a slow rate-determining step.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C.[4] Screening different palladium catalysts and ligands can also facilitate oxidative addition.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.

    • Solution: For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄ in solvents like dioxane/water or THF/water.[3][4] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used in anhydrous aprotic solvents like toluene or dioxane. For Sonogashira couplings, an amine base like Et₃N or DIPEA is typically used.[5]

  • Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acid) or the presence of impurities can halt the reaction.

    • Solution: Use fresh or purified reagents. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) to prevent protodeboronation.[1][3]

Issue 2: Significant Side Product Formation

Q: I am observing significant formation of side products in my reaction. What are the common side products and how can I minimize them?

A: The formation of side products competes with the desired cross-coupling reaction, reducing the overall yield and complicating purification.

Common Side Products and Mitigation Strategies:

  • Homocoupling:

    • Description: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.[2][8]

    • Solution: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[4] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.[4]

  • Protodehalogenation/Dehalogenation:

    • Description: The bromine atom on this compound is replaced by a hydrogen atom.[3][8]

    • Solution: This can be influenced by the choice of base and the presence of protic sources.[4] Ensure anhydrous conditions by using dry solvents and reagents.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Description: The fluorine atom is susceptible to nucleophilic attack, especially by strong bases or amines at elevated temperatures.[8]

    • Solution: Use a weaker, non-nucleophilic base if possible. Milder reaction conditions, particularly lower temperatures, can disfavor the SNAr pathway.[8]

Data Presentation: Optimizing Reaction Temperature

The optimal reaction temperature is a critical parameter that is dependent on the specific cross-coupling reaction, catalyst, ligand, and base employed. The following tables summarize typical temperature ranges and conditions for various cross-coupling reactions of bromo-pyridines.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-110
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)Dioxane/H₂O80-110
Pd(dppf)Cl₂ (3-5)-Na₂CO₃ (3)MeCN/H₂O80

Data synthesized from multiple sources.[4][9][10]

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene80-100
Pd₂(dba)₃ (1)XPhos (2)LHMDS (1.2)DioxaneRoom Temp - 100
BrettPhos Pd G3 (1-2)-K₃PO₄ (2)t-BuOH100

Data synthesized from multiple sources.[11][12]

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemperature (°C)
Pd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7)THFRoom Temp
Pd(PPh₃)₄ (15)CuI (30)Et₃NTHFRoom Temp
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100

Data synthesized from multiple sources.[5][6][13]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

SuzukiProtocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine this compound (1 eq), boronic acid/ester (1.2 eq), and base (2-3 eq) in a dry reaction vessel. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 reac1 Add degassed solvent(s). prep2->reac1 reac2 Add palladium catalyst and ligand. reac1->reac2 reac3 Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. reac2->reac3 reac4 Monitor reaction progress by TLC or LC-MS. reac3->reac4 work1 Cool to room temperature and quench. reac4->work1 work2 Extract with an organic solvent. work1->work2 work3 Dry organic layer and concentrate. work2->work3 work4 Purify by column chromatography. work3->work4

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[4]

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).[4]

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane/water 4:1) via syringe.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a dry and inert-atmosphere glovebox or a Schlenk tube, add the palladium pre-catalyst, ligand, and base (e.g., NaOtBu).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.2 eq.) in a suitable solvent (e.g., THF or DMF).[5]

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and an amine base (e.g., Et₃N or diisopropylamine).[5]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 100 °C) until completion.[5][13]

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite.[5]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.[5] Purify the crude product by flash column chromatography.

References

Technical Support Center: Reactivity of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effect of solvents on the reactivity of 2-Bromo-6-fluoropyridine. The information is tailored to address specific issues encountered during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound, and how does the solvent choice impact them?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of solvent is critical for reaction success, influencing solubility, catalyst stability and activity, and the rate of reaction. The three main reaction types are:

  • Suzuki-Miyaura Coupling: Forms a C-C bond. Solvent choice, typically a mixture of an organic solvent and water, is crucial for dissolving both the organic substrate and the inorganic base.

  • Buchwald-Hartwig Amination: Forms a C-N bond. The solvent's polarity can influence the catalytic cycle, with non-polar aprotic solvents often being favored.

  • Nucleophilic Aromatic Substitution (SNAr): An arriving nucleophile displaces the bromide or fluoride. The solvent's ability to stabilize charged intermediates is a key factor.

Q2: How does solvent polarity affect the Suzuki-Miyaura coupling of this compound?

A2: In Suzuki-Miyaura couplings, a mixture of a non-polar or polar aprotic solvent with water is often optimal. The organic solvent (e.g., dioxane, toluene, THF) dissolves the this compound and the boronic acid reagent, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). This biphasic system facilitates the transmetalation step of the catalytic cycle. The overall polarity of the solvent mixture can influence the rate and efficiency of the reaction.

Q3: For the Buchwald-Hartwig amination, what is the general recommendation for solvent selection?

A3: For the Buchwald-Hartwig amination of aryl halides, relatively non-polar, aprotic solvents such as toluene and dioxane are frequently the solvents of choice.[1] These solvents are known to promote the stability and activity of the palladium catalyst. Highly polar solvents are generally avoided as they can sometimes hinder the reaction by coordinating to the palladium center.

Q4: Can the fluorine atom on this compound also be displaced in nucleophilic aromatic substitution reactions?

A4: Yes, both the bromine and fluorine atoms can be displaced in SNAr reactions. The relative reactivity of the halogens depends on the nucleophile and the reaction conditions. In many SNAr reactions, the C-F bond is more reactive than the C-Br bond due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low consumption of this compound.

  • Formation of significant side products, such as homocoupling of the boronic acid or protodeboronation.

Possible Solvent-Related Causes and Solutions:

CauseRecommended Action
Poor Solubility of Reagents Ensure the chosen organic solvent effectively dissolves this compound and the boronic acid. If solubility is an issue, consider switching to a more polar aprotic solvent like dioxane or THF in your aqueous mixture.
Inefficient Base Activation The base needs to have some solubility in the reaction medium. Ensure good mixing of the biphasic system. A 4:1 or 5:1 mixture of the organic solvent to water is a good starting point.[3]
Catalyst Deactivation Use freshly distilled and degassed solvents. Oxygen can damage the palladium catalyst. Toluene is a good option as it can be rigorously dried and degassed.
Slow Reaction Rate A change in solvent can impact the reaction kinetics. For electron-deficient heteroaryl bromides, toluene/water mixtures have proven effective.[3] Consider screening different solvent systems to find the optimal balance of solubility and reactivity.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Symptoms:

  • Significant amount of unreacted this compound remains.

  • Reaction appears to stall after initial conversion.

Possible Solvent-Related Causes and Solutions:

CauseRecommended Action
Suboptimal Solvent Choice Toluene and 1,4-dioxane are generally the preferred solvents for Buchwald-Hartwig aminations of bromopyridines.[1] If you are using a different solvent, consider switching to one of these.
Poor Solubility of the Amine or Base Ensure all reaction components are soluble at the reaction temperature. If the amine or base has poor solubility, a co-solvent might be necessary, but choose one that does not inhibit the catalyst.
Catalyst Inhibition Avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium catalyst and inhibit its activity.[4] Ensure your chosen solvent is anhydrous and thoroughly degassed.

Data Presentation

The following tables summarize the effect of different solvents on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions for substrates similar to this compound, providing a guide for solvent selection.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Solvent SystemTypical Yield (%)Notes
Toluene/H₂OGood to ExcellentA common and effective system, particularly with bulky phosphine ligands.
1,4-Dioxane/H₂OGood to ExcellentOften provides good solubility for a wide range of substrates.
THF/H₂OModerate to GoodAnother viable option, though sometimes less effective than dioxane or toluene.
DMF/H₂OModerate to GoodCan be effective, but DMF can sometimes coordinate to the palladium catalyst.

Note: The optimal solvent ratio and reaction conditions should be determined experimentally for each specific substrate combination.

Table 2: Common Solvents for Buchwald-Hartwig Amination of Aryl Bromides

SolventTypical Yield (%)Notes
TolueneHighA widely used and effective solvent for this reaction.[5]
1,4-DioxaneHighAnother excellent choice, often used interchangeably with toluene.
THFModerate to HighCan be effective, but lower boiling point may limit reaction temperature.
tert-ButanolModerate to HighSometimes used, particularly with specific catalyst systems.

Note: Yields are highly dependent on the specific amine, catalyst, ligand, and base used in the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane:water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki Coupling solubility Check Reagent Solubility start->solubility Is everything dissolved? base_activation Ensure Efficient Base Activation solubility->base_activation Yes switch_solvent Switch to more polar aprotic solvent (e.g., Dioxane, THF) solubility->switch_solvent No catalyst_deactivation Check for Catalyst Deactivation base_activation->catalyst_deactivation Yes optimize_mixing Improve stirring/ adjust solvent ratio base_activation->optimize_mixing No end Reaction Optimized catalyst_deactivation->end No degas_solvents Use freshly distilled and degassed solvents catalyst_deactivation->degas_solvents Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Start Reaction Setup inert_atmosphere Establish Inert Atmosphere start->inert_atmosphere add_reagents Add Pd Catalyst, Ligand, Base, This compound, and Amine inert_atmosphere->add_reagents add_solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) add_reagents->add_solvent heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Methodologies for 2-Bromo-6-fluoropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in cross-coupling reactions involving 2-Bromo-6-fluoropyridine, with a specific focus on preventing homocoupling and other undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant issue with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple together. In the context of reactions with this compound, this results in the formation of 6,6'-difluoro-2,2'-bipyridine. This is particularly problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to structural similarities with the target molecule.

Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?

A2: The main drivers of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1] Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the dimerization of organoboron reagents in Suzuki couplings or the starting aryl halide.[1] Additionally, when using a Pd(II) salt like Pd(OAc)₂, it can directly react with the coupling partners to generate the homocoupled product during its initial reduction to the active Pd(0) catalyst.[1]

Q3: How can I effectively remove oxygen from my reaction mixture to prevent homocoupling?

A3: Rigorous degassing of solvents and the reaction vessel is the most critical step.[1] Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) before adding the catalyst.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three or more times is highly effective at removing dissolved oxygen.[1]

Q4: Which type of palladium source, Pd(0) or Pd(II), is better for minimizing homocoupling?

A4: Starting directly with a Pd(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is generally preferred to reduce homocoupling that can occur during the in situ reduction of Pd(II) sources.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can facilitate a cleaner reduction to the active Pd(0) species.

Q5: How does the choice of ligand impact homocoupling with an electron-deficient substrate like this compound?

A5: For electron-deficient substrates, bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) and XPhos (dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine) can accelerate the rate-determining oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle.[2][3] This helps the intended reaction to outcompete the undesired homocoupling pathway.

Q6: Can the base selection influence the extent of homocoupling?

A6: Yes, while the base's primary role is to facilitate transmetalation in Suzuki couplings, an overly strong or poorly soluble base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[2] The optimal base is often substrate-dependent and may require screening.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Byproduct
Potential Cause Recommended Action
Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture using inert gas sparging or freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of argon or nitrogen.
Use of a Pd(II) precatalyst.Switch to a Pd(0) catalyst source (e.g., Pd₂(dba)₃). Alternatively, if using a Pd(II) source, consider adding a mild reducing agent.
Suboptimal ligand choice.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to be effective for electron-deficient pyridines.[3]
High concentration of reagents.Consider slow addition of the boronic acid or organotin reagent via syringe pump to maintain a low instantaneous concentration, which can suppress bimolecular homocoupling.[1]
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Potential Cause Recommended Action
Catalyst deactivation.The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. Use of bulky ligands like SPhos or XPhos can sterically shield the palladium and mitigate this issue.[4]
Inefficient transmetalation (Suzuki).This can be slow for electron-deficient heteroaryls. Optimize the base by screening weaker, soluble bases like K₃PO₄ or Cs₂CO₃. Using the more stable boronic acid pinacol ester can also be beneficial.[4]
Protodeboronation of boronic acid.This side reaction, where the boronic acid is replaced by a hydrogen, is common with heteroaryl boronic acids. Use anhydrous solvents, screen milder bases, and consider using the corresponding boronate ester or trifluoroborate salt.[4]
Poor solubility of reagents.Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to ensure all components are sufficiently dissolved at the reaction temperature.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura and Sonogashira couplings. Note: The data is compiled from studies on structurally similar bromopyridine derivatives and serves as a guide for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O100Low to ModerateProne to catalyst deactivation with pyridinic substrates.[2]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Dioxane/H₂O100-110High to ExcellentBulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[2][4]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O120 (µW)ExcellentEffective for a broad range of boronic acids under microwave conditions.[5]
XPhos Pd G2 (2)-K₂CO₃ (2)Dioxane100ExcellentPrecatalyst allows for rapid generation of the active monoligated Pd(0) species.[6]

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Typical Yield RangeNotes
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25-60Good to ExcellentClassic conditions; risk of alkyne homocoupling (Glaser coupling).
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100High to ExcellentEffective for various 2-amino-3-bromopyridines.[7]
[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSOrtHigh to ExcellentAir-stable precatalyst for copper-free Sonogashira at room temperature.[8]
Pd(PPh₃)₄ (15)CuI (30)Et₃NTHFrt~25% (unoptimized)For a 6-bromo-3-fluoro-2-cyanopyridine, significant alkyne homocoupling (~10%) was observed.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol utilizes a bulky, electron-rich phosphine ligand, which is often effective for challenging, electron-deficient substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 mixture)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos, followed by the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol is adapted from conditions used for the structurally similar 6-bromo-3-fluoro-2-cyanopyridine.[9]

Materials:

  • This compound (1.1 equiv.)

  • Terminal Alkyne (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (15 mol%)

  • Copper(I) Iodide (CuI) (30 mol%)

  • Anhydrous, degassed THF and Triethylamine (Et₃N) (e.g., 2:1 mixture)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Pd(PPh₃)₄ and CuI. Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add a degassed mixture of THF and Et₃N. Add the this compound to the stirred solution.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note the potential formation of alkyne homocoupling byproducts.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the desired product from byproducts and catalyst residues.

Mandatory Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? (e.g., sparging, freeze-pump-thaw) start->q1 a1_yes Action: Improve degassing protocol. Use Schlenk techniques. q1->a1_yes No q2 Are you using a Pd(II) precatalyst? (e.g., Pd(OAc)₂) q1->q2 Yes a1_yes->q2 a2_yes Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) OR add a mild reducing agent. q2->a2_yes Yes q3 What type of ligand is being used? q2->q3 No a2_yes->q3 a3_standard Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). q3->a3_standard Standard/None end Homocoupling Minimized q3->end Bulky/e⁻-rich a3_standard->end

A troubleshooting workflow to diagnose and mitigate homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L₂ ox_add Oxidative Addition (+ Ar-X) pd0->ox_add pd2_source Pd(II) Source (Trace O₂ or Precatalyst) pd0->pd2_source Oxidizes Pd(0) pd2_int Ar-Pd(II)-X L₂ ox_add->pd2_int trans Transmetalation (+ [Ar'B(OH)₃]⁻) pd2_int->trans pd2_biaryl Ar-Pd(II)-Ar' L₂ trans->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product Ar-Ar' (Desired Product) red_elim->product product->pd0 trans1_homo Transmetalation (+ [Ar'B(OH)₃]⁻) pd2_source->trans1_homo pd2_int_homo Ar'-Pd(II)-X L₂ trans1_homo->pd2_int_homo trans2_homo Transmetalation (+ [Ar'B(OH)₃]⁻) pd2_int_homo->trans2_homo pd2_biaryl_homo Ar'-Pd(II)-Ar' L₂ trans2_homo->pd2_biaryl_homo red_elim_homo Reductive Elimination pd2_biaryl_homo->red_elim_homo red_elim_homo->pd0 Enters Main Cycle homo_product Ar'-Ar' (Homocoupling) red_elim_homo->homo_product

Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Technical Support Center: Scale-Up of 2-Bromo-6-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving 2-Bromo-6-fluoropyridine.

Troubleshooting Guide

This guide addresses common issues observed during the scale-up of reactions with this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
1. Low Reaction Yield on Scale-Up Inadequate mixing in larger reactors leading to localized temperature gradients and poor reagent distribution.[1]- Ensure the stirrer design and speed are appropriate for the reactor volume. - Consider adding baffles to improve mixing efficiency.[1]
Poor temperature control, especially during exothermic events, can lead to side reactions and product degradation.[1]- Implement a more robust cooling system for the reactor. - Control the rate of reagent addition to manage heat evolution.
Reaction times may need adjustment for larger batches.[1]- Monitor the reaction closely using in-process controls (e.g., TLC, HPLC, LC-MS) to determine the optimal reaction time at scale.
2. Formation of Impurities Formation of di-substituted or other isomeric byproducts due to poor regioselectivity.- Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Control the stoichiometry of reagents carefully, particularly the limiting reagent.
Protodebromination or protodefluorination, leading to the formation of 2-fluoropyridine or 2-bromopyridine. This can be an issue with related heteroaryl compounds.[2]- Ensure strictly anhydrous conditions if the reaction mechanism is sensitive to water. - Use a milder base to avoid decomposition of the starting material.[2]
In cross-coupling reactions, catalyst deactivation by the pyridine nitrogen.[2]- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the metal center.[2] - Consider using a higher catalyst loading, though this should be optimized for cost-effectiveness.
3. Difficulties in Product Purification Co-elution of the product with structurally similar impurities.- Develop a more selective crystallization or recrystallization method.[1] - Optimize chromatographic separation by screening different solvent systems and stationary phases.
High viscosity of reaction mixtures or product solutions can hinder chromatographic processing.[3]- Perform a solvent swap to a less viscous solvent before chromatography. - Consider alternative purification techniques like tangential flow filtration (TFF) for removing low molecular weight impurities.[3]
4. Safety Concerns at Scale Potential for runaway reactions, especially with strong bases like BuLi or LDA for deprotonation, which can lead to the formation of highly energetic pyridine intermediates.[4]- Conduct reaction calorimetry (e.g., TSU or ARSST) to assess the thermal hazards of the process.[4] - Implement fail-safes in the reactor system, such as a quench solution addition line.
Handling of hazardous reagents and byproducts. This compound itself is toxic if swallowed or in contact with skin, and causes serious eye and skin irritation.[5][6]- Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated area or under a chemical fume hood.[6] - Develop a clear spill response and waste disposal plan.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of this compound can be achieved through several routes, with a common method being the halogen exchange of 2,6-dibromopyridine with a fluoride source like potassium fluoride, often in the presence of a phase-transfer catalyst such as 18-crown-6.[7]

Q2: Why is regioselectivity a challenge in reactions involving this compound?

A2: The pyridine ring has distinct electronic properties, and the positions ortho, meta, and para to the nitrogen atom exhibit different reactivities. The presence of both a bromine and a fluorine atom further influences the electron density, potentially leading to a mixture of products if the reaction conditions are not carefully controlled. The bromine atom is a good leaving group in cross-coupling reactions, while the fluorine can influence the acidity of adjacent protons.[8]

Q3: What are the advantages of using this compound as a building block in drug discovery?

A3: this compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[8] The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final active pharmaceutical ingredient (API).[8]

Q4: How can I effectively monitor the progress of a reaction involving this compound at a larger scale?

A4: At scale, it is crucial to have reliable in-process controls. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of starting materials and the formation of the product and any byproducts. For faster, qualitative checks, Thin-Layer Chromatography (TLC) can also be employed.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction at Lab Scale

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactor Setup: A dried round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Degassed solvents (e.g., a mixture of dioxane and water) are added via cannula or syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously under a nitrogen atmosphere.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagents Reagent Preparation & QC reactor Reactor Setup & Inerting reagents->reactor addition Controlled Reagent Addition reactor->addition monitoring In-Process Monitoring (IPC) addition->monitoring Heat & Stir quench Reaction Quench monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction purification Purification (Chromatography/Crystallization) extraction->purification isolation Product Isolation & Drying purification->isolation analysis Final Product Analysis (QC) isolation->analysis

Caption: A typical experimental workflow for the scale-up of a chemical reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_impurities Impurity Profile cluster_solutions Potential Solutions start Low Yield Observed check_impurities Analyze Crude Mixture (LC-MS/NMR) start->check_impurities side_products Side Products Present check_impurities->side_products Yes decomp Starting Material Decomposition check_impurities->decomp Yes no_reaction Mainly Starting Material check_impurities->no_reaction No optimize_temp Optimize Temperature & Stoichiometry side_products->optimize_temp change_conditions Change Base/Solvent/Catalyst decomp->change_conditions check_mixing Improve Mixing & Temperature Control no_reaction->check_mixing

Caption: A decision tree for troubleshooting low yields in chemical reactions.

References

purification strategies for removing palladium from 2-Bromo-6-fluoropyridine reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively removing residual palladium from the reaction products of 2-Bromo-6-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: The nitrogen atom in the pyridine ring of this compound and its derivatives can act as a ligand, coordinating with palladium species. This coordination can increase the solubility of palladium complexes in the organic product phase, making their removal by simple filtration or aqueous extraction less effective.

Q2: What are the common methods for removing residual palladium catalysts?

A2: The most common methods include:

  • Adsorption: Using solid-supported scavengers (e.g., silica-based thiol or amine functionalized resins) or activated carbon to bind palladium.[1]

  • Chromatography: Utilizing column chromatography to separate the product from palladium residues.

  • Crystallization: Purifying the product by recrystallization, where palladium impurities remain in the mother liquor.

  • Extraction: Using aqueous washes, sometimes with additives like sodium bisulfite, to extract palladium salts.

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers offer high selectivity for palladium, are easy to handle, and can be simply removed from the reaction mixture by filtration. This often results in a more straightforward workup procedure compared to other methods.

Q4: When is column chromatography the most suitable option for palladium removal?

A4: Column chromatography is particularly useful when a very high purity of the final product is required. It can effectively separate the desired compound from both palladium residues and other organic impurities simultaneously. However, studies have shown that chromatography alone may not be sufficient to reduce palladium to very low levels, and a subsequent scavenging step is often recommended.

Q5: Can activated carbon be used for palladium removal, and what are its limitations?

A5: Activated carbon is a cost-effective adsorbent for palladium. However, it can sometimes lead to product loss due to non-specific adsorption.[1] Additionally, fine carbon particles can be difficult to filter completely.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound reaction products.

Problem 1: High levels of palladium remain after filtration of a heterogeneous catalyst (e.g., Pd/C).

  • Possible Cause: Fine palladium particles may be passing through the filter paper.

  • Solution: Use a finer porosity filter or a pad of Celite® over the filter paper to trap fine particles.

Problem 2: Low efficiency of palladium scavengers.

  • Possible Cause 1: Incorrect scavenger selection for the palladium species present. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).

  • Solution 1: If the oxidation state of palladium is unknown, consider a pre-treatment step (e.g., oxidation or reduction) to convert all palladium to a single oxidation state before adding the scavenger.

  • Possible Cause 2: Insufficient contact time or temperature.

  • Solution 2: Increase the stirring time and/or gently heat the mixture (e.g., to 40-60 °C) to improve the kinetics of scavenging.

  • Possible Cause 3: The nitrogen atom of the pyridine product is competing with the scavenger for palladium coordination.

  • Solution 3: Use a scavenger with a very high affinity for palladium, such as those with thiol or thiourea functionalities. Consider using a larger excess of the scavenger.

Problem 3: Significant product loss during purification.

  • Possible Cause: Non-specific adsorption of the product onto the scavenger or activated carbon.

  • Solution:

    • Reduce the amount of adsorbent to the minimum effective quantity.

    • Thoroughly wash the adsorbent with fresh solvent after filtration to recover adsorbed product.

    • Test different scavengers to find one with lower affinity for your product.

    • Consider an alternative purification method like crystallization if product loss remains high.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the typical efficiencies of different palladium removal strategies. The actual performance may vary depending on the specific reaction conditions and the nature of the product.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeTypical Loading (equiv. to Pd)Contact Time (h)Temperature (°C)Typical Pd Removal (%)
Silica-Thiol3 - 54 - 1625 - 50> 95%
Silica-Thiourea3 - 54 - 1625 - 50> 95%
Activated Carbon5 - 10 wt%1 - 1825 - 5080 - 95%
Polystyrene-TMT2 - 412 - 2425> 98%

Table 2: Palladium Levels After Different Purification Stages

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Average Removal (%)
Aqueous Workup Only~5000>1000< 80%
Column Chromatography~5000< 100~90%
Column Chromatography + Scavenger< 100< 10> 98%

Data in this table is based on studies of similar cross-coupling reactions and may serve as a general guideline.

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger

  • Dissolution: Dissolve the crude reaction mixture containing the this compound product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Scavenger Addition: Add a silica-supported thiol scavenger (3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for the specific product.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the residual palladium content using a sensitive technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[1]

  • Filtration: Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed.

  • Washing: Wash the carbon cake with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Protocol 3: Purification by Recrystallization

  • Solvent Screening: On a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. The ideal solvent will dissolve the product when hot but not at room temperature. Common choices for pyridine derivatives include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude Reaction Mixture (this compound product + Pd) filtration Filtration through Celite® (for heterogeneous Pd) start->filtration chromatography Column Chromatography start->chromatography crystallization Recrystallization start->crystallization scavenging Treatment with Solid-Supported Scavenger filtration->scavenging analysis Analysis (ICP-MS) scavenging->analysis chromatography->scavenging crystallization->analysis end Purified Product analysis->end

Caption: A general workflow for the purification of this compound reaction products.

troubleshooting_logic start High Pd after initial purification? scavenger_issue Low Scavenger Efficiency? start->scavenger_issue Yes product_loss Significant Product Loss? start->product_loss No increase_contact Increase time/temp scavenger_issue->increase_contact Yes reduce_adsorbent Reduce adsorbent amount product_loss->reduce_adsorbent Yes change_scavenger Change scavenger type increase_contact->change_scavenger wash_thoroughly Wash adsorbent thoroughly reduce_adsorbent->wash_thoroughly consider_alt Consider alternative method (e.g., crystallization) wash_thoroughly->consider_alt

Caption: A decision tree for troubleshooting common palladium removal issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-6-fluoropyridine and 2-Chloro-6-fluoropyridine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical determinant in the successful execution of complex synthetic pathways. Halogenated pyridines are fundamental building blocks in medicinal chemistry and materials science, offering versatile handles for a variety of chemical modifications. This guide provides an objective comparison of the reactivity of two closely related and commercially available reagents: 2-bromo-6-fluoropyridine and 2-chloro-6-fluoropyridine. The comparative analysis focuses on their performance in essential synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange, supported by established chemical principles and illustrative experimental data.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group on an electron-deficient ring, such as pyridine, is a crucial factor. The established trend for leaving group ability in SNAr reactions is generally F > Cl > Br > I. This counterintuitive order, where the strongest carbon-halogen bond leads to the highest reactivity, is due to the rate-determining step being the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of the halogen stabilizes the transition state leading to this intermediate.

Therefore, when considering the substitution at the 2-position, 2-chloro-6-fluoropyridine is generally more reactive than this compound in SNAr reactions . The more electronegative chlorine atom enhances the electrophilicity of the C2 carbon to a greater extent than bromine, facilitating the attack by a nucleophile.

Table 1: Illustrative Reactivity in Nucleophilic Aromatic Substitution

Aryl HalideNucleophileProductTypical Reaction ConditionsYield (%)
2-Chloro-6-fluoropyridineSodium Methoxide2-Fluoro-6-methoxypyridineNaOMe, MeOH, refluxGood
This compoundSodium Methoxide2-Fluoro-6-methoxypyridineNaOMe, MeOH, refluxModerate to Good

Note: The yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol describes a general procedure for the methoxylation of 2-halo-6-fluoropyridines.

Materials:

  • 2-Chloro-6-fluoropyridine or this compound (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the 2-halo-6-fluoropyridine in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Workflow Experimental Workflow for Nucleophilic Aromatic Substitution reagents Combine Halopyridine and Sodium Methoxide in Methanol reaction Heat to Reflux reagents->reaction Stir workup Aqueous Workup and Extraction reaction->workup Cool purification Column Chromatography workup->purification product 2-Fluoro-6-methoxypyridine purification->product

Caption: General experimental workflow for SNAr of 2-halopyridines.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the carbon-halogen bond dissociation energy. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Weaker carbon-halogen bonds facilitate this step, leading to higher reactivity. The established reactivity trend is I > Br > Cl >> F.

Consequently, This compound is significantly more reactive than 2-chloro-6-fluoropyridine in palladium-catalyzed cross-coupling reactions . This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields for the bromo-substituted substrate. The less reactive C-Cl bond in 2-chloro-6-fluoropyridine typically requires more specialized and highly active catalyst systems, higher temperatures, and longer reaction times to achieve comparable results.[1]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compoundPhenylboronic acid2-Fluoro-6-phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100~80-95
2-Chloro-6-fluoropyridinePhenylboronic acid2-Fluoro-6-phenylpyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O110~70-90

Note: Data is illustrative and based on typical conditions for similar substrates.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-halo-6-fluoropyridines with phenylboronic acid.

Materials:

  • This compound or 2-Chloro-6-fluoropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst and ligand (e.g., Pd(PPh₃)₄ for bromide, Pd(OAc)₂/SPhos for chloride)

  • Base (e.g., K₂CO₃ for bromide, K₃PO₄ for chloride)

  • Degassed solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-halo-6-fluoropyridine, phenylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling setup Combine Reactants, Catalyst, and Base under Inert Atmosphere reaction Heat in Degassed Solvent setup->reaction workup Aqueous Workup and Extraction reaction->workup Cool purification Column Chromatography workup->purification product 2-Fluoro-6-phenylpyridine purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compoundMorpholine4-(6-Fluoropyridin-2-yl)morpholinePd₂(dba)₃ / BINAPNaOtBuToluene80High
2-Chloro-6-fluoropyridineMorpholine4-(6-Fluoropyridin-2-yl)morpholinePd(OAc)₂ / XPhosNaOtBu1,4-Dioxane100Good

Note: Data is for illustrative purposes based on typical conditions for similar substrates.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-halo-6-fluoropyridines with morpholine.

Materials:

  • This compound or 2-Chloro-6-fluoropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃/BINAP for bromide, Pd(OAc)₂/XPhos for chloride)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

  • Add the 2-halo-6-fluoropyridine and morpholine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Reactivity in Metal-Halogen Exchange

Metal-halogen exchange reactions are fundamental for the preparation of organometallic reagents. The rate of this exchange is dependent on the stability of the resulting carbanion and the nature of the halogen. The reactivity trend for halogens in this transformation is I > Br > Cl.[3]

Therefore, This compound will undergo metal-halogen exchange more readily than 2-chloro-6-fluoropyridine . This allows for the formation of the corresponding 2-lithiated pyridine at lower temperatures and with shorter reaction times, which can be crucial for preventing side reactions with sensitive functional groups.

Table 4: Reactivity in Metal-Halogen Exchange

Aryl HalideReagentProductTypical Conditions
This compoundn-BuLi2-Fluoro-6-lithiopyridineTHF, -78 °C
2-Chloro-6-fluoropyridinen-BuLi2-Fluoro-6-lithiopyridineTHF, -78 °C to -40 °C
Experimental Protocol: Metal-Halogen Exchange

This protocol describes a general procedure for the metal-halogen exchange of 2-halo-6-fluoropyridines.

Materials:

  • This compound or 2-Chloro-6-fluoropyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Anhydrous THF

  • Schlenk flask and syringe

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 2-halo-6-fluoropyridine and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium via syringe.

  • Stir the reaction mixture at -78 °C (for the bromo derivative) or allow it to warm slowly (for the chloro derivative) while monitoring the progress by quenching aliquots with an electrophile (e.g., D₂O or benzaldehyde) and analyzing by GC-MS.

  • The resulting organolithium species can be used in situ for subsequent reactions.

Reactivity_Comparison Reactivity Comparison Summary cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_CrossCoupling Palladium-Catalyzed Cross-Coupling cluster_MetalHalogen Metal-Halogen Exchange SNAr_chloro 2-Chloro-6-fluoropyridine (More Reactive) SNAr_bromo This compound (Less Reactive) CC_bromo This compound (More Reactive) CC_chloro 2-Chloro-6-fluoropyridine (Less Reactive) MH_bromo This compound (More Reactive) MH_chloro 2-Chloro-6-fluoropyridine (Less Reactive)

Caption: Summary of relative reactivity.

Conclusion

The choice between this compound and 2-chloro-6-fluoropyridine as a synthetic intermediate is highly dependent on the intended chemical transformation. For nucleophilic aromatic substitution reactions, 2-chloro-6-fluoropyridine is the more reactive substrate due to the higher electronegativity of chlorine. Conversely, for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, this compound is the preferred choice due to the weaker carbon-bromine bond, which facilitates oxidative addition and metal-halogen exchange. A thorough understanding of these reactivity trends is essential for the strategic design and efficient execution of synthetic routes in research and development.

References

A Comparative Guide to Selective Coupling Reactions: 2-Bromo-6-fluoropyridine vs. 2,6-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing heteroaromatics, the selective functionalization of di-substituted pyridines is a critical step. The choice of starting material can significantly influence reaction efficiency, selectivity, and the overall synthetic strategy. This guide provides an objective comparison of 2-Bromo-6-fluoropyridine and 2,6-dibromopyridine in key palladium-catalyzed cross-coupling reactions, supported by experimental data, to inform substrate selection and reaction optimization.

The fundamental difference in reactivity between these two substrates lies in the nature of their carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step. The reactivity of halogens in this step generally follows the trend: I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the cleavage of weaker bonds (like C-Br) more facile than stronger bonds (like C-F).

This inherent difference in reactivity dictates the selective functionalization strategies for this compound and 2,6-dibromopyridine. For this compound, the significantly more reactive C-Br bond allows for selective coupling at the 2-position, leaving the C-F bond at the 6-position intact for potential subsequent transformations. In contrast, the two equivalent C-Br bonds in 2,6-dibromopyridine present a challenge for selective mono-functionalization, often requiring careful control of reaction conditions to avoid di-substitution.

Quantitative Performance Comparison

The following tables summarize the performance of this compound and 2,6-dibromopyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, based on literature data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.

Table 1: Suzuki-Miyaura Coupling Performance

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-arylated ProductReference
This compoundArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O12015>90 (expected)[1]
2,6-DibromopyridinePhenylboronic acidPd complexK₂CO₃DMF/H₂ORT-High[2]
2,6-DibromopyridinePyrazolePd(OAc)₂/PPh₃KOtBu---up to 82[3]

Yields for this compound are estimated based on analogous reactions of similar substrates. Direct comparative data under identical conditions is limited.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.

Table 2: Sonogashira Coupling Performance

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-alkynylated ProductReference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd catalyst----Low (25)[4]
2,6-DibromopyridineTerminal AlkynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003Moderate to excellent[5]

Data for a close analogue of this compound is presented. The presence of the amidoxime group in the studied substrate was found to inhibit the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.

Table 3: Buchwald-Hartwig Amination Performance

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-aminated ProductReference
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃]/(±)-BINAPNaOt-BuToluene80460[6][7]
2,6-DibromopyridineVarious AminesCuI/Diamine ligandK₂CO₃DMSO9012-24Good to excellent[8]
2,6-DibromopyridineAlkylamines--H₂O150-2052.5High selectivity[9]

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling of this compound

This protocol is based on microwave-assisted Suzuki couplings of fluorinated pyridine boronic acids and can be adapted for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave vial

Procedure:

  • To a microwave vial equipped with a stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Selective Mono-amination of 2,6-Dibromopyridine (Buchwald-Hartwig)

This protocol is a general procedure for the palladium-catalyzed mono-amination of 2,6-dibromopyridine.[11]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Seal the flask with a septum.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Selective Cross-Coupling

G General Workflow for Selective Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: A generalized experimental workflow for selective cross-coupling reactions.

Mechanistic Basis for Selectivity

G Selectivity in Oxidative Addition sub1 This compound prod1 Mono-addition at C-Br sub1->prod1 Favored Pathway (C-Br bond is weaker) C-F Addition sub1->C-F Addition Disfavored Pathway (C-F bond is stronger) sub2 2,6-Dibromopyridine prod2 Mono-addition at C-Br sub2->prod2 Mono-addition pd0 Pd(0)L_n

Caption: The weaker C-Br bond leads to preferential oxidative addition.

Conclusion

Both this compound and 2,6-dibromopyridine are valuable synthons for the preparation of functionalized pyridines. The choice between them depends on the desired synthetic outcome and strategy.

  • This compound is the substrate of choice when a highly selective mono-functionalization at the 2-position is required, with the fluorine atom at the 6-position serving as a placeholder for potential subsequent transformations or to modulate the electronic properties of the final molecule. The inherent difference in the C-Br and C-F bond strengths provides a reliable basis for this selectivity.

  • 2,6-Dibromopyridine is a suitable starting material for the synthesis of both symmetrically and asymmetrically 2,6-disubstituted pyridines. Achieving selective mono-functionalization can be more challenging and often requires careful optimization of reaction conditions to control the reactivity of the two equivalent C-Br bonds. However, for the synthesis of di-substituted products, it is a direct and cost-effective precursor.

For researchers and drug development professionals, understanding these reactivity differences is key to designing efficient and robust synthetic routes to novel pyridine-based compounds.

References

A Comparative Analysis of Suzuki Coupling Reactions with Halopyridines: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. When the substrates of interest are halopyridines, the position of the halogen and its identity significantly influence the reaction's outcome. This guide provides an objective comparison of Suzuki reaction yields with different halopyridines, supported by experimental data, to aid in the strategic design and optimization of synthetic routes.

The reactivity of halopyridines in Suzuki coupling is governed by established principles of organic chemistry. The general trend for halogen reactivity follows the order of bond strength: I > Br > Cl. This is a critical consideration, as the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. Consequently, iodopyridines are the most reactive, followed by bromopyridines, with chloropyridines being the least reactive and often requiring more robust catalytic systems to achieve high yields.

The position of the halogen on the pyridine ring also plays a crucial role. Experimental evidence suggests that 3-halopyridines can provide higher yields compared to their 2-halopyridine counterparts under similar conditions.

Yield Comparison of Halopyridines in Suzuki Reactions

The following table summarizes the yields of Suzuki coupling reactions between various halopyridines and phenylboronic acid, providing a quantitative comparison of their relative reactivities. It is important to note that while some data is derived from direct comparative studies, other data points are collated from different sources and may involve variations in reaction conditions.

HalopyridineHalogenPositionBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineBromo2Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O1200.1770.0[1]
3-BromopyridineBromo3Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O1200.1785.0[1]
2-ChloropyridineChloro2Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O1200.1755.0[1]
3-ChloropyridineChloro3Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O1200.1778.0[1]
4-BromopyridineBromo44-Pyridineboronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃CPME/H₂O80196.5[2]
4-IodopyridineIodo44-Pyridineboronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃CPME/H₂O80197.8[2]

Note: The data presented is for comparative purposes. Yields can vary significantly based on the specific substrates, catalyst, ligand, base, solvent, temperature, and reaction time.

Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions cited in this guide.

General Procedure for Suzuki-Miyaura Coupling of 2- and 3-Halopyridines[1]

A mixture of the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (1 mol%), and a benzimidazolium salt ligand (2 mol%) in a DMF/H₂O (1:1, 6 mL) solvent mixture is subjected to microwave irradiation at 120 °C for 10 minutes. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of 4-Halopyridines[2]

To a solution of the 4-halopyridine (1.2 equivalents), a 4-pyridineboronic acid pinacol ester derivative (1.0 equivalent), and cesium carbonate (2.0 equivalents) in a cyclopentyl methyl ether (CPME)/H₂O (3:1) solvent mixture, Pd(dppf)Cl₂·CH₂Cl₂ (0.5-5 mol%) is added. The reaction mixture is stirred at 80 °C for 1 hour under an inert atmosphere. The yield of the product is determined by HPLC.

Visualizing the Suzuki Reaction Workflow and Reactivity Trends

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Halopyridine - Boronic Acid/Ester - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat & Stir (e.g., 80-120 °C) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product Halogen_Reactivity I Iodopyridine Br Bromopyridine I->Br > Cl Chloropyridine Br->Cl >> Reactivity Decreasing Reactivity Positional_Reactivity cluster_yield General Yield Comparison by Position P3 3-Halopyridine (Higher Yield) P2 2-Halopyridine (Lower Yield) P3->P2 > P4 4-Halopyridine (High Yield)

References

Cost-Effectiveness of 2-Bromo-6-fluoropyridine in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of building blocks in large-scale synthesis is a critical decision that balances reactivity, process efficiency, and cost. 2-Bromo-6-fluoropyridine is a versatile halogenated pyridine derivative widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an objective comparison of synthetic routes utilizing this compound against a common alternative, 2,6-difluoropyridine, to inform decisions for large-scale production. The analysis focuses on a common transformation: the synthesis of a 2-amino-6-fluoropyridine derivative, a scaffold present in numerous biologically active molecules.

Comparative Synthetic Pathways

Two primary strategies are evaluated for the synthesis of a generic 2-(Arylamino)-6-fluoropyridine target molecule:

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Amination. This route employs this compound as the starting material and couples it with an aniline derivative using a palladium catalyst. This is a direct, single-step approach to the C-N bond formation.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This alternative route starts with 2,6-difluoropyridine. The reaction proceeds via an SNAr mechanism where one of the fluorine atoms is displaced by the amine nucleophile. In the realm of nucleophilic aromatic substitution on aryl halides, the established "element effect" dictates that reactivity is often F > Cl > Br > I.[2] This makes the highly activated 2,6-difluoropyridine a suitable substrate for this transformation.[2][3]

Logical Workflow Comparison

The two synthetic routes present a trade-off between the cost of starting materials and the complexity of the reaction conditions. Route A relies on a more expensive, specialized starting material but often utilizes milder conditions. Route B uses a less expensive starting material but may require more stringent conditions to drive the substitution.

G cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: Nucleophilic Aromatic Substitution (SNAr) A1 This compound A5 Coupling Reaction (80-110°C) A1->A5 A2 Aniline Derivative A2->A5 A3 Pd Catalyst / Ligand / Base A3->A5 A4 Solvent (e.g., Toluene) A4->A5 A6 Purification (Crystallization / Chromatography) A5->A6 A7 Target Molecule: 2-(Arylamino)-6-fluoropyridine A6->A7 B1 2,6-Difluoropyridine B5 Substitution Reaction (Room Temp to 150°C) B1->B5 B2 Aniline Derivative B2->B5 B3 Base (e.g., K2CO3, NaH) B3->B5 B4 Polar Aprotic Solvent (e.g., DMSO, DMF) B4->B5 B6 Purification (Quench / Extraction / Crystallization) B5->B6 B7 Target Molecule: 2-(Arylamino)-6-fluoropyridine B6->B7

Figure 1. Comparative workflow of synthetic routes.

Data Presentation: Cost and Process Analysis

The following tables provide a quantitative comparison of the two synthetic routes. Costs are estimated based on bulk pricing from commercial suppliers and may fluctuate. Process parameters are derived from typical laboratory procedures and may be optimized for large-scale production.

Table 1: Starting Material Cost Comparison

CompoundRouteRoleMolecular Weight ( g/mol )Estimated Bulk Cost (USD/kg)
This compound AElectrophile175.99[4]$300 - $500
2,6-Difluoropyridine BElectrophile115.09$100 - $200
Aniline (generic)A & BNucleophile93.13$20 - $40
Pd(OAc)₂ / XantphosACatalyst/LigandVariable>$5,000 (catalyst)
Cs₂CO₃ABase325.82$50 - $80
NaH (60% in oil)BBase40.00$80 - $120
TolueneASolvent92.14$10 - $20
DMSOBSolvent78.13$15 - $30

Table 2: Process Parameter and Cost-Effectiveness Comparison

ParameterRoute A: Buchwald-HartwigRoute B: SNArNotes
Typical Yield 85-98%[5]70-95%Route A often provides higher and more consistent yields for a broad range of amines.
Reaction Steps 11Both are single-step transformations.
Catalyst Required Yes (Palladium)NoThe cost and removal of the palladium catalyst is a major consideration for Route A.
Typical Solvents Toluene, DioxaneDMSO, DMF, NMPRoute B requires polar aprotic solvents which can be more difficult to remove and dispose of.
Reaction Temp. 80-110°C25-150°CSNAr reactions can sometimes be run at lower temperatures but may require heating for less reactive nucleophiles.
Process Mass Intensity (PMI) ModeratePotentially HighPMI is a key metric for evaluating the efficiency of a chemical process.[6][7] The high solvent volumes often used in SNAr can lead to a higher PMI.[8]
Raw Material Cost / kg of Product HigherLowerThe significantly lower cost of 2,6-difluoropyridine makes Route B more attractive from a raw material standpoint.
Overall Cost-Effectiveness Potentially higher cost, but more robust and scalable for diverse substrates.Lower initial cost, but may require more process optimization and face challenges with solvent removal.The final cost is highly dependent on process optimization, catalyst recycling, and waste disposal costs.

Experimental Protocols

Protocol A: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the aniline derivative (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% Xantphos).

  • Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per mmol of this compound).

  • Reaction: Heat the mixture to 100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(Arylamino)-6-fluoropyridine.

Protocol B: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the SNAr reaction between 2,6-difluoropyridine and an amine.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C and add a strong base such as Sodium Hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Electrophile Addition: Add a solution of 2,6-difluoropyridine (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (up to 150°C) to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Signaling Pathway & Decision Logic

The choice between these two synthetic routes depends on several factors beyond raw material cost, including available equipment, process safety, and environmental impact. The following diagram illustrates a decision-making pathway for process chemists.

G start Select Synthesis Strategy for 2-(Arylamino)-6-fluoropyridine cost_priority Is raw material cost the primary driver? start->cost_priority route_b Route B (SNAr) with 2,6-Difluoropyridine cost_priority->route_b Yes route_a Route A (Buchwald-Hartwig) with this compound cost_priority->route_a No (Yield/Versatility is key) optimize_b Optimize reaction conditions (temp, base, solvent) Focus on waste reduction. route_b->optimize_b optimize_a Optimize catalyst loading and develop recycling protocol. route_a->optimize_a final_b Cost-effective for specific targets if optimized. optimize_b->final_b final_a Robust, versatile, often higher yielding. Cost dependent on catalyst efficiency. optimize_a->final_a

Figure 2. Decision logic for synthesis route selection.

Conclusion

Both this compound and 2,6-difluoropyridine are viable starting materials for the large-scale synthesis of 2-amino-6-fluoropyridine derivatives.

  • This compound (Route A) is often preferred when process robustness, high yields, and broad substrate scope are critical. The primary economic challenge is the initial cost of the starting material and the expense associated with the palladium catalyst. However, for high-value products like pharmaceuticals, the reliability and efficiency of the Buchwald-Hartwig amination can justify the higher upfront costs.

  • 2,6-Difluoropyridine (Route B) presents a more economically attractive option based on raw material costs. This route is particularly effective for activated anilines that readily participate in SNAr reactions. The key challenges for large-scale implementation include the use of difficult-to-remove polar aprotic solvents, potentially harsh reaction conditions, and managing the associated waste streams, which can increase the overall Process Mass Intensity (PMI).

Ultimately, the most cost-effective approach will be determined by a thorough process hazard analysis, optimization of reaction conditions, and a comprehensive evaluation of the total manufacturing cost, including materials, energy, waste disposal, and cycle time.

References

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. Among the plethora of building blocks, 2-bromo-6-fluoropyridine has been a staple electrophile. However, the landscape of cross-coupling chemistry is ever-evolving, offering a range of alternative reagents that may provide advantages in terms of cost, availability, and reactivity. This guide presents an objective comparison of viable alternatives to this compound for biaryl synthesis, supported by experimental data and detailed protocols.

This guide explores alternative reagents primarily through the lens of palladium-catalyzed cross-coupling reactions, a robust and versatile methodology for C-C bond formation. The key alternatives to this compound fall into two main categories: modifications to the leaving group on the pyridine ring and entirely different coupling strategies.

Alternative Leaving Groups on the 2-Pyridyl Ring

The reactivity of the electrophile in cross-coupling reactions is critically dependent on the nature of the leaving group. While aryl bromides are widely used, other halides and sulfonates present compelling alternatives.

  • 2-Chloro-6-fluoropyridine: Often more cost-effective than its bromo counterpart, 2-chloropyridines can be effectively employed in cross-coupling reactions, although they generally exhibit lower reactivity. This necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), and potentially higher reaction temperatures to facilitate the challenging oxidative addition step.

  • 6-Fluoropyridin-2-yl Tosylates and Mesylates: Aryl sulfonates, such as tosylates and mesylates, have emerged as valuable alternatives to halides. They are readily prepared from the corresponding phenols and can exhibit reactivity comparable to or even exceeding that of aryl bromides in certain cases. The choice of ligand and base is crucial for achieving high efficiency in the coupling of these substrates.

Alternative Coupling Methodologies

Beyond simply changing the leaving group, alternative synthetic strategies can circumvent the use of 2-halopyridines altogether.

  • Negishi Coupling: This powerful method utilizes organozinc reagents, which can be prepared from the corresponding pyridyl halides. The Negishi coupling is known for its high functional group tolerance and can be particularly effective for challenging substrates. The use of 2-heterocyclic organozinc reagents with aryl chlorides has been shown to provide 2-aryl-substituted pyridines in high yields.[1]

  • Hiyama Coupling: Employing organosilanes as the nucleophilic partner, the Hiyama coupling offers another avenue for biaryl synthesis. A key advantage is the low toxicity and high stability of organosilicon reagents. Activation of the organosilane with a fluoride source or a base is typically required.

  • Direct C-H Arylation: This increasingly popular strategy involves the direct functionalization of a C-H bond on the pyridine ring, eliminating the need for pre-functionalization with a halide or sulfonate. This atom-economical approach often utilizes a palladium catalyst and can be highly regioselective. For instance, the direct arylation of fluoroarenes with 2-chloropyridines has been reported to produce 2-(fluorinated aryl)pyridines in good yields.[2][3]

  • Decarboxylative Coupling: This method uses readily available carboxylic acids as the coupling partners. The in-situ decarboxylation generates an organometallic intermediate that then participates in the cross-coupling reaction. This approach is attractive due to the wide availability of carboxylic acids.

Data Presentation: A Comparative Overview

To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives in the synthesis of a model compound, 2-phenyl-6-fluoropyridine. It is important to note that reaction conditions are optimized for each method and may not be directly interchangeable.

Table 1: Comparison of Leaving Groups in Suzuki-Miyaura Coupling for the Synthesis of 2-Phenyl-6-fluoropyridine

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10012~85-95
2-Chloro-6-fluoropyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O11018~75-90
6-Fluoropyridin-2-yl TosylatePd(OAc)₂ / L2K₃PO₄t-AmOH1102~80-90

Yields are approximate and based on typical conditions for similar substrates. L2 refers to a specific phosphine ligand.

Table 2: Comparison of Alternative Coupling Methodologies for the Synthesis of 2-Phenyl-6-fluoropyridine

MethodPyridine PrecursorArylating AgentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Negishi2-Chloro-6-fluoropyridinePhenylzinc chloridePd₂(dba)₃ / X-PhosTHF6516~80-95
C-H Arylation2-FluoropyridineBenzenePd(OAc)₂ / SPhosIsopropyl acetate12024~70-85
Decarboxylative6-Fluoropicolinic acidIodobenzeneCuI / Pd(OAc)₂DMF14024~60-75

Yields are approximate and based on representative protocols for analogous transformations.

Experimental Protocols

The following are detailed experimental protocols for key alternative methods for the synthesis of 2-phenyl-6-fluoropyridine.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoropyridine with Phenylboronic Acid

Materials:

  • 2-Chloro-6-fluoropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 2-chloro-6-fluoropyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Negishi Coupling of 2-Chloro-6-fluoropyridine with Phenylzinc Chloride

Materials:

  • 2-Chloro-6-fluoropyridine (1.0 mmol)

  • Phenylmagnesium bromide (1.2 mL, 1.0 M in THF)

  • Zinc chloride (1.3 mL, 1.0 M in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • X-Phos (0.036 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube under argon, add phenylmagnesium bromide solution.

  • Slowly add the zinc chloride solution at 0 °C and stir for 30 minutes to form the phenylzinc chloride reagent.

  • In a separate flame-dried Schlenk tube, add Pd₂(dba)₃ and X-Phos.

  • Evacuate and backfill with argon.

  • Add anhydrous THF, followed by 2-chloro-6-fluoropyridine.

  • Add the freshly prepared phenylzinc chloride solution via cannula to the catalyst mixture.

  • Heat the reaction mixture at 65 °C for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by flash column chromatography.[1]

Protocol 3: Direct C-H Arylation of 2-Fluoropyridine with Benzene

Materials:

  • 2-Fluoropyridine (1.0 mmol)

  • Benzene (5.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Pivalic acid (0.3 mmol)

  • Isopropyl acetate (2 mL)

Procedure:

  • To an oven-dried reaction vial, add 2-fluoropyridine, palladium(II) acetate, SPhos, and potassium carbonate.

  • Add isopropyl acetate, benzene, and pivalic acid.

  • Seal the vial and purge with argon.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[2][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the different synthetic routes to a biaryl product, highlighting the key reagents and transformations for each alternative method.

Biaryl_Synthesis_Alternatives cluster_Suzuki Suzuki-Miyaura Coupling cluster_Alternatives Alternative Methodologies This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Pd Catalyst, Base 2-Chloro-6-fluoropyridine 2-Chloro-6-fluoropyridine 2-Chloro-6-fluoropyridine->Biaryl Product Pd Catalyst, Stronger Base/Ligand 6-Fluoropyridin-2-yl Tosylate 6-Fluoropyridin-2-yl Tosylate 6-Fluoropyridin-2-yl Tosylate->Biaryl Product Pd Catalyst, Base Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Biaryl Product 2-Halopyridine 2-Halopyridine Negishi_Product Biaryl Product 2-Halopyridine->Negishi_Product Negishi Coupling (Pd or Ni Catalyst) Organozinc Reagent Organozinc Reagent Organozinc Reagent->Negishi_Product 2-Fluoropyridine 2-Fluoropyridine CH_Arylation_Product Biaryl Product 2-Fluoropyridine->CH_Arylation_Product C-H Arylation (Pd Catalyst) Arene (C-H) Arene (C-H) Arene (C-H)->CH_Arylation_Product Pyridine Carboxylic Acid Pyridine Carboxylic Acid Decarboxylative_Product Biaryl Product Pyridine Carboxylic Acid->Decarboxylative_Product Decarboxylative Coupling (Pd/Cu Catalyst) Aryl Halide Aryl Halide Aryl Halide->Decarboxylative_Product

Caption: Alternative synthetic routes to biaryl pyridines.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Solvent) inert_atm Establish Inert Atmosphere (e.g., Argon) start->inert_atm heating Heating and Stirring (Monitor reaction progress) inert_atm->heating workup Aqueous Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Confirming the Structure of 2-Bromo-6-fluoropyridine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative overview of the primary analytical techniques used to elucidate and confirm the structure of 2-bromo-6-fluoropyridine derivatives, complete with experimental data and detailed protocols.

The precise characterization of substituted pyridines, such as this compound and its derivatives, is fundamental in medicinal chemistry and materials science. The presence of bromine and fluorine atoms introduces unique spectroscopic signatures that can be leveraged for accurate structure determination. The three cornerstone techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides comprehensive information about the molecular framework, connectivity, and electronic environment.

Key Information Provided:

  • ¹H NMR: Determines the number, environment, and connectivity of protons. Chemical shifts and coupling constants reveal the substitution pattern on the pyridine ring.

  • ¹³C NMR: Identifies the number of unique carbon atoms and their hybridization state.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing high sensitivity and a wide chemical shift range that is extremely sensitive to the local electronic environment.[1][2][3] The natural abundance of ¹⁹F is 100%, making it a highly receptive nucleus for NMR measurements.[1][2]

Comparative NMR Data for this compound
Nucleus Parameter Typical Value (in CDCl₃) Information Gleaned
¹H NMR Chemical Shift (δ)7.10 - 7.80 ppmPosition of protons on the pyridine ring.
Coupling Constant (J)7.5 - 8.5 Hz (JH-H)Connectivity between adjacent protons.
Coupling Constant (J)2.5 - 3.5 Hz (JH-F)Proximity of protons to the fluorine atom.
¹³C NMR Chemical Shift (δ)108 - 165 ppmCarbon skeleton, with carbons attached to F and Br being highly deshielded.
¹⁹F NMR Chemical Shift (δ)-65 to -75 ppm (rel. to CFCl₃)Confirms the presence and electronic environment of the fluorine atom.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm. Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and usually requires only a few scans.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F). Integrate the signals and analyze the coupling patterns to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Key Information Provided:

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high accuracy (typically < 5 ppm error), allowing for the confident determination of the elemental formula.[5]

  • Isotopic Pattern: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive indicator for the presence of a single bromine atom.

Expected Mass Spectrometry Data for this compound (C₅H₃BrFN)
Ion Parameter Calculated m/z Expected Observation
[M]⁺Monoisotopic Mass (⁷⁹Br)174.9433The primary molecular ion peak.
[M+2]⁺Monoisotopic Mass (⁸¹Br)176.9412A peak of nearly equal intensity to the M peak, characteristic of bromine.
Experimental Protocol: Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution analysis. Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak and compare it with the theoretical value.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence. It offers a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.

Key Information Provided:

  • Unambiguous Connectivity: Directly confirms the atomic connections and the substitution pattern on the pyridine ring.

  • 3D Structure: Provides the exact three-dimensional arrangement of the atoms in the solid state.

  • Absolute Configuration: Can determine the absolute stereochemistry for chiral derivatives.

Comparative Table of Techniques
Technique Information Provided Sample State Throughput Key Advantage for this Compound Class
NMR Spectroscopy Connectivity, electronic environment, solution-state structure.SolutionHigh¹⁹F NMR is highly sensitive and diagnostic.
Mass Spectrometry Molecular formula, presence of bromine.Solution/SolidHighCharacteristic bromine isotopic pattern is a definitive marker.
X-ray Crystallography Absolute 3D structure, bond lengths/angles.Solid (Crystal)LowProvides unambiguous structural proof.
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the model against the experimental data to obtain the final, accurate structure.

Analytical Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative, integrating the complementary data from these key analytical techniques.

G cluster_start Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Confirmation start Synthesized Compound (e.g., 2-Bromo-6-fluoro-X-pyridine) ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr xray X-ray Crystallography (if crystalline) start->xray ms_data Molecular Formula (from accurate mass) + Bromine Presence (from isotopic pattern) ms->ms_data nmr_data Connectivity & Environment (from chemical shifts & couplings) nmr->nmr_data xray_data Unambiguous 3D Structure (bond lengths & angles) xray->xray_data final Confirmed Structure ms_data->final nmr_data->final xray_data->final

Caption: Workflow for the structural elucidation of a novel pyridine derivative.

References

Comparative Spectroscopic Analysis of 2-Bromo-6-fluoropyridine and Its Nucleophilic Aromatic Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers and drug development professionals on the characterization of key reaction products of 2-Bromo-6-fluoropyridine using NMR, IR, and MS spectroscopic techniques.

This guide provides a comparative analysis of the spectroscopic data for the versatile building block, this compound, and two of its common nucleophilic aromatic substitution (SNAr) products: 2-Amino-6-bromopyridine and 2-Bromo-6-hydrazinylpyridine. The substitution of the fluorine atom is a common strategy in medicinal chemistry to introduce diverse functionalities. Understanding the characteristic spectroscopic signatures of these products is crucial for reaction monitoring, purification, and structural confirmation.

Spectroscopic Data Comparison

The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its amino and hydrazinyl derivatives. This data facilitates the identification of the starting material and its transformation into the desired products.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

CompoundChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
This compound 7.75dddJ = 8.1, 7.5, 0.7H-4
7.37ddJ = 7.5, 2.9H-3
7.10ddJ = 8.1, 2.9H-5
2-Amino-6-bromopyridine 7.29tJ = 7.8H-4
6.71dJ = 7.7H-5
6.42dJ = 8.0H-3
4.55br s-NH2
2-Bromo-6-hydrazinylpyridine 7.33tJ = 7.9H-4
6.83dJ = 7.8H-5
6.67dJ = 8.0H-3
6.00br s-NH
3.17br s-NH2

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)

CompoundChemical Shift (ppm)Assignment
This compound 162.5 (d, JCF = 242.0)C-6
142.0 (d, JCF = 15.0)C-2
141.0 (d, JCF = 8.0)C-4
122.0 (d, JCF = 4.0)C-3
114.0 (d, JCF = 2.0)C-5
2-Amino-6-bromopyridine 158.2C-2
141.8C-6
139.5C-4
115.5C-5
109.8C-3
2-Bromo-6-hydrazinylpyridine 162.1C-6
141.2C-2
139.1C-4
112.9C-5
106.4C-3

Table 3: IR and MS Spectroscopic Data

CompoundIR Absorption Bands (cm-1)MS (EI) m/z (% relative intensity)
This compound 3080 (C-H), 1610 (C=N), 1575 (C=C), 1250 (C-F), 780 (C-Br)175/177 (M+, 100/98), 96 (M+ - Br)
2-Amino-6-bromopyridine 3450, 3350 (N-H), 3070 (C-H), 1620 (C=N), 1580 (C=C), 770 (C-Br)173/175 (M+, 100/98), 94 (M+ - Br)
2-Bromo-6-hydrazinylpyridine 3320, 3280 (N-H), 3060 (C-H), 1615 (C=N), 1570 (C=C), 775 (C-Br)188/190 (M+, 100/98), 109 (M+ - Br)

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below. These protocols are based on established literature procedures for analogous compounds.

Protocol 1: Synthesis of 2-Amino-6-bromopyridine

This procedure is adapted from the amination of 2,6-dihalopyridines.

  • Materials: this compound, concentrated aqueous ammonia, 1,4-dioxane, sealed reaction vessel.

  • Procedure:

    • In a sealed reaction vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.

    • Add concentrated aqueous ammonia (10-20 eq).

    • Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromo-6-hydrazinylpyridine

This protocol describes a typical procedure for the hydrazinolysis of a 2-halopyridine.

  • Materials: this compound, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography.

Workflow for Product Analysis

The following diagram illustrates the logical workflow from the initial reaction of this compound to the final characterization of its substitution products.

Spectroscopic_Analysis_Workflow Start This compound (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Product_Mixture Crude Reaction Product Reaction->Product_Mixture Purification Purification (e.g., Column Chromatography) Product_Mixture->Purification Pure_Product Isolated Product Purification->Pure_Product Analysis Spectroscopic Analysis Pure_Product->Analysis NMR NMR Spectroscopy (1H, 13C) Analysis->NMR Structural Information IR IR Spectroscopy Analysis->IR Functional Groups MS Mass Spectrometry Analysis->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic identification of this compound reaction products.

Assessing the Purity of Synthesized Compounds Containing the 6-Fluoropyridin-2-yl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoropyridin-2-yl moiety is a critical pharmacophore found in numerous compounds under investigation for therapeutic applications, particularly as kinase inhibitors. Ensuring the purity of these synthesized compounds is paramount for the reliability and reproducibility of preclinical and clinical data. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of these compounds, supported by illustrative experimental data and detailed protocols.

Introduction to Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety and efficacy. Impurities can arise from various sources, including starting materials, intermediates, byproducts of the synthesis, and degradation products. A combination of analytical techniques is therefore essential for a comprehensive purity assessment. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For compounds containing the 6-fluoropyridin-2-yl moiety, these techniques offer complementary information to ensure the synthesized molecule meets the required purity specifications, which are often set at ≥95% for research compounds.

Comparison of Key Analytical Techniques

A multi-pronged approach is the gold standard for purity determination. While HPLC is excellent for quantifying impurities, NMR provides structural confirmation and can be used for quantitative analysis (qNMR). Mass spectrometry confirms the molecular weight of the target compound and helps in the identification of impurities.

Data Presentation

The following tables summarize hypothetical but representative quantitative data obtained from the analysis of a synthesized 6-fluoropyridin-2-yl-containing compound, "Compound X," using different analytical methods.

Table 1: Comparison of Purity Assessment Methods for Compound X

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC (UV)98.50.01%0.03%High sensitivity, excellent for separating closely related impurities.Requires a chromophore, response factor can vary between compound and impurities.
qNMR (¹H)98.2~0.1%~0.3%Absolute quantification without a specific reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, potential for signal overlap.
LC-MS- (Qualitative)<0.01%-High sensitivity and selectivity, provides molecular weight information for impurity identification.Not inherently quantitative without specific reference standards for each impurity.

Table 2: HPLC Purity Analysis of Compound X Batches

Batch NumberRetention Time (min)Peak Area (%)Purity (%)Major Impurity (%)
X-0015.298.598.51.2 (at 4.8 min)
X-0025.299.199.10.7 (at 4.8 min)
X-0035.297.897.81.9 (at 4.8 min)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the analysis of various compounds containing the 6-fluoropyridin-2-yl moiety.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main compound from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and Water) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the compound using an internal standard.[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized compound.

    • Accurately weigh an appropriate amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a volumetric flask.

    • Transfer an aliquot to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized compound and identify impurities.

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

LC Conditions:

  • Use the same HPLC method as described above to ensure correlation of retention times.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

  • Mass Range: Scan a range appropriate to cover the expected molecular weight of the compound and potential impurities (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of the target compound.

    • Examine the mass spectra of minor peaks in the total ion chromatogram to identify the molecular weights of impurities.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis and Initial Purification cluster_analysis Purity Assessment cluster_decision Final Evaluation Synthesis Synthesis of 6-fluoropyridin-2-yl Compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis (Purity Quantification) Purification->HPLC qNMR qNMR Analysis (Absolute Purity & Structure) Purification->qNMR LCMS LC-MS Analysis (Impurity Identification) Purification->LCMS PurityCheck Purity ≥ 95%? HPLC->PurityCheck qNMR->PurityCheck FinalProduct Final Pure Compound PurityCheck->FinalProduct Yes FurtherPurification Further Purification PurityCheck->FurtherPurification No

Caption: Workflow for the synthesis, purification, and purity assessment of a 6-fluoropyridin-2-yl compound.

Illustrative Signaling Pathway: p38 MAPK Inhibition

Many kinase inhibitors containing the 6-fluoropyridin-2-yl moiety target the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[4][5][6][7][8]

G Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inhibitor 6-Fluoropyridin-2-yl Inhibitor Inhibitor->p38 Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: Inhibition of the p38 MAPK signaling pathway by a 6-fluoropyridin-2-yl containing compound.

Conclusion

The purity assessment of synthesized compounds containing the 6-fluoropyridin-2-yl moiety requires a rigorous and multi-faceted analytical approach. HPLC provides high-resolution separation and quantification of impurities, while qNMR offers absolute purity determination and structural verification. LC-MS is invaluable for the identification of unknown impurities. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized compounds, which is a critical step in the drug discovery and development process.

References

literature review of cross-coupling reactions involving 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparison of various cross-coupling reactions involving 2-Bromo-6-fluoropyridine, a versatile building block in medicinal chemistry and materials science. The following sections detail the performance of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Stille, and Heck reactions, supported by experimental data and detailed protocols.

General Experimental Workflow

The cross-coupling reactions discussed in this guide generally follow a common experimental workflow. The specific catalyst, ligand, base, and solvent system are tailored for each reaction type to optimize yield and selectivity.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation This compound This compound Suzuki Suzuki-Miyaura (Organoboron) This compound->Suzuki Sonogashira Sonogashira (Terminal Alkyne) This compound->Sonogashira Negishi Negishi (Organozinc) This compound->Negishi Stille Stille (Organostannane) This compound->Stille Heck Heck (Alkene) This compound->Heck CH_Activation C-H Activation (Arene) This compound->CH_Activation Buchwald Buchwald-Hartwig (Amine) This compound->Buchwald

A Comparative Study of Palladium Ligands for the Coupling of 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. 2-Bromo-6-fluoropyridine is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions is a common strategy. The choice of the palladium ligand is critical for the success of these transformations, directly impacting reaction yield, scope, and efficiency. This guide provides a comparative analysis of palladium ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and structurally similar substrates, supported by experimental data.

Performance of Palladium Ligands in Cross-Coupling Reactions

The selection of an appropriate ligand is paramount to achieving high yields and overcoming challenges associated with the coupling of electron-deficient substrates like this compound. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Bulky and electron-rich phosphine ligands are often employed to mitigate this issue and promote efficient catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For fluorinated pyridines, ligands that promote rapid oxidative addition and reductive elimination are preferred to minimize side reactions.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerSubstrateYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10020Arylboronic acid2-Fluoropyridine-3-boronic acidGood (60-80)[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O120 (MW)0.25Arylboronic acid2-Fluoropyridine-3-boronic acidExcellent (>80)[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O11020Arylboronic acid2-Fluoropyridine-3-boronic acidExcellent (>80)[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial in preventing catalyst deactivation and achieving high turnover numbers. For 2-bromopyridines, bulky and electron-rich phosphine ligands have shown considerable success.

Catalyst PrecursorLigandBaseSolventTemperature (°C)AmineSubstrateYield (%)
Pd₂(dba)₃(±)-BINAPNaOtBuToluene80Cyclohexane-1,2-diamine2-Bromo-6-methylpyridine60[2]
Pd(OAc)₂dpppNaOtBuTolueneRefluxN-methyl(phenyl)methanaminetert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate90.7[2]
RuPhos-precatalystRuPhosLiHMDS-65Morpholine3-Bromo-2-aminopyridine83[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons. For fluorinated bromopyridines, the reaction conditions can be tuned to achieve high yields of the desired alkynylated products.

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Time (h)AlkyneSubstrateYield (%)
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF1003Terminal Alkynes2-Amino-3-bromopyridines72-96[3]
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF60-80-Terminal Alkyne2,6-Dibromopyridine-
[DTBNpP]Pd(crotyl)ClNoneDTBNpPTMPDMSOrt-Aryl & Alkyl AcetylenesAryl Bromidesup to 97[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is adapted for the coupling of a fluorinated pyridine derivative with an aryl bromide.[1]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2 equiv)

  • 1,4-Dioxane/H₂O (4:1)

  • 10 mL microwave vial

Procedure:

  • To a 10 mL microwave vial, add 2-fluoropyridine-3-boronic acid, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a 2-bromopyridine derivative.[2]

Materials:

  • 2-Bromo-6-methylpyridine (1.0 equiv)

  • Cyclohexane-1,2-diamine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • (±)-BINAP (3 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, (±)-BINAP, and NaOtBu.

  • Add anhydrous toluene, followed by 2-bromo-6-methylpyridine and cyclohexane-1,2-diamine.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This protocol describes the coupling of a substituted bromopyridine with a terminal alkyne.[3]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction, and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a general experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')_2) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR₂)-X(L_n)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NR₂(L_n) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-C≡CR(L_n) transmetalation->pd2_intermediate cu_x Cu-X transmetalation->cu_x Regenerates Cu Catalyst reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elimination->product alkyne_coordination Alkyne Coordination (R-C≡CH) cu_x->alkyne_coordination cu_acetylide Cu-C≡CR alkyne_coordination->cu_acetylide Base cu_acetylide->transmetalation

Sonogashira Coupling Catalytic Cycle

Experimental_Workflow start Start reagent_prep Reagent Preparation (Substrate, Coupling Partner, Base) start->reagent_prep inert_atmosphere Establish Inert Atmosphere (e.g., Argon, Nitrogen) reagent_prep->inert_atmosphere catalyst_addition Add Palladium Precursor and Ligand inert_atmosphere->catalyst_addition solvent_addition Add Degassed Solvent catalyst_addition->solvent_addition reaction Heat and Stir Reaction Mixture solvent_addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

General Experimental Workflow

References

Stability Under Scrutiny: A Comparative Guide to 2-Bromo-6-fluoropyridine in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of building blocks like 2-Bromo-6-fluoropyridine is paramount for robust and reproducible synthetic outcomes. This guide provides a comprehensive evaluation of the stability of this compound under various reaction conditions, offering a comparative analysis with alternative halopyridines. The information presented is supported by available experimental data and established chemical principles to aid in reaction design and optimization.

Executive Summary

This compound is a versatile synthetic intermediate valued for its dual halogenation, offering orthogonal reactivity in cross-coupling and nucleophilic substitution reactions. This guide indicates that while generally stable under standard laboratory conditions, its reactivity, and therefore stability, is significantly influenced by factors such as temperature, pH, and the presence of nucleophiles or catalysts. The C-Br bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, while the C-F bond, being stronger, is less labile. Under harsh thermal or nucleophilic conditions, decomposition or unwanted side reactions can occur. This guide provides a framework for predicting and controlling the stability of this compound in various chemical environments.

Comparative Stability Analysis

The stability of this compound is best understood in the context of other halopyridines. The nature of the halogen and its position on the pyridine ring are key determinants of the C-X bond strength and, consequently, the molecule's stability.

General Reactivity Trend of Halogens: I > Br > Cl > F

This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the C-I bond the weakest and most reactive, and the C-F bond the strongest and least reactive. Therefore, in reactions where C-X bond cleavage is the rate-determining step, such as many cross-coupling reactions, this compound is more reactive (less stable) than its chloro- and fluoro-analogs but less reactive than an iodo- a nalog.

Table 1: Comparative Stability of this compound and Related Halopyridines

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Stability Considerations
This compound 144100-07-2175.9930-32162-164Moderately stable; susceptible to nucleophilic attack and cross-coupling reactions at the C-Br bond.
2-Chloro-6-fluoropyridine208263-84-7131.5428-30145-147More stable than the bromo analog in cross-coupling; C-Cl bond requires more forcing conditions for activation.
2,6-Dibromopyridine626-05-1236.89116-119243More reactive than this compound at both halogenated positions in cross-coupling reactions.[1]
2,6-Dichloropyridine2402-78-0147.9986-89192-193Generally less reactive than 2,6-dibromopyridine in cross-coupling reactions.[1]

Stability Under Specific Reaction Conditions

Thermal Stability

A general protocol for assessing the thermal stability of a compound like this compound is provided in the "Experimental Protocols" section. Studies on other brominated flame retardants show that thermal decomposition can lead to the release of hydrogen bromide and other brominated hydrocarbons.[2]

pH Stability: Hydrolysis under Acidic and Basic Conditions

The hydrolytic stability of this compound is a critical consideration in aqueous reaction media. While specific kinetic data for its hydrolysis is not available, studies on related compounds like 2-chloropyridine in supercritical water indicate that hydrolysis can occur, particularly at elevated temperatures and pressures.[3] The pyridine ring's nitrogen atom can be protonated under acidic conditions, which can influence the electronic properties and reactivity of the C-Br and C-F bonds. Under strongly basic conditions, nucleophilic aromatic substitution (SNAr) with hydroxide ions can lead to the formation of the corresponding hydroxypyridine. The rate of hydrolysis is expected to be slower than that of reactions with stronger nucleophiles.

Photostability

Many halogenated aromatic compounds are susceptible to photodegradation. Studies on brominated flame retardants and 1,4-dihydropyridine compounds have shown that UV irradiation can lead to debromination and other degradation pathways.[4][5][6][7] The photostability of this compound should be considered, especially for reactions carried out under prolonged exposure to light. Photodegradation can be investigated by exposing a solution of the compound to a controlled light source and monitoring its concentration over time using techniques like UV-Vis spectroscopy or HPLC.

Experimental Protocols

Protocol 1: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Protocol 2: Hydrolytic Stability Assessment

Objective: To evaluate the stability of this compound in acidic and basic aqueous solutions.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare aqueous buffer solutions at different pH values (e.g., pH 2, pH 7, and pH 10).

  • Add a small aliquot of the stock solution to each buffer solution in a sealed vial to achieve a final concentration of, for example, 100 µM.

  • Incubate the vials at a controlled temperature (e.g., 25 °C, 50 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analyze the concentration of this compound remaining in each sample using a validated analytical method, such as HPLC-UV.

  • Plot the concentration of this compound versus time for each pH and temperature condition to determine the rate of degradation.

Protocol 3: Photostability Testing

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or vial.

  • Prepare a control sample by wrapping an identical vial in aluminum foil.

  • Expose the test sample to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight) for a specified duration.

  • Keep the control sample in the dark at the same temperature.

  • At various time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the concentration of this compound in each aliquot by HPLC-UV.

  • Compare the degradation in the exposed sample to the control to determine the extent of photodegradation.

Visualizing Stability Evaluation and Reaction Pathways

To provide a clearer understanding of the factors influencing the stability of this compound and the workflow for its evaluation, the following diagrams are presented.

Stability_Evaluation_Workflow cluster_conditions Reaction Conditions cluster_compound This compound cluster_analysis Stability Assessment cluster_outcome Outcome Temperature Temperature Compound This compound Temperature->Compound pH pH pH->Compound Light Light Exposure Light->Compound Catalyst Catalyst Catalyst->Compound Nucleophile Nucleophile Nucleophile->Compound TGA_DSC Thermal Analysis (TGA/DSC) Compound->TGA_DSC HPLC Chromatographic Analysis (HPLC) Compound->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) Compound->Spectroscopy Stable Stable TGA_DSC->Stable Degradation Degradation Products TGA_DSC->Degradation HPLC->Stable HPLC->Degradation Spectroscopy->Stable Spectroscopy->Degradation

Caption: Workflow for evaluating the stability of this compound.

Reaction_Pathways cluster_coupling Cross-Coupling (e.g., Suzuki) cluster_snar Nucleophilic Aromatic Substitution cluster_decomposition Potential Decomposition BFPy This compound Coupling_Product Coupled Product (C-Br bond cleavage) BFPy->Coupling_Product [Pd] catalyst, Base, Boronic Acid SNAr_Product Substituted Product (C-Br bond cleavage) BFPy->SNAr_Product Nucleophile (e.g., R-NH2) Decomposition_Products Degradation Products (e.g., debromination, hydrolysis) BFPy->Decomposition_Products Harsh Conditions (High T, Strong Acid/Base)

Caption: Potential reaction pathways of this compound.

Conclusion

This compound is a valuable and generally stable building block for organic synthesis. Its stability is conditional and understanding the influence of temperature, pH, light, and the presence of other reagents is crucial for its successful application. The C-Br bond is the more labile site, readily participating in cross-coupling and nucleophilic substitution reactions, while the C-F bond offers a site for potential later-stage functionalization under more forcing conditions. By carefully selecting reaction parameters and considering the potential degradation pathways, researchers can effectively utilize this compound to construct complex molecular architectures. The provided experimental protocols offer a starting point for a more detailed and quantitative assessment of its stability in specific applications.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-fluoropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Bromo-6-fluoropyridine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in handling this hazardous chemical responsibly.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In Case of Spills: Spills should be absorbed using an inert material, such as sand or vermiculite. The absorbed material should then be collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.

Waste Characterization and Segregation

Due to its chemical structure, this compound is categorized as a halogenated organic compound. It is imperative to segregate this waste stream to prevent dangerous reactions and ensure proper disposal.

Key Segregation Principles:

  • Establish a dedicated waste container labeled "Halogenated Organic Waste."

  • Do not mix with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.

  • Collect all materials contaminated with this compound, including reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in this designated container.

Disposal Procedures: A Step-by-Step Approach

Under no circumstances should this compound be disposed of down the drain or in regular trash. The required method of disposal is through a licensed hazardous waste disposal company.

1. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date waste is first added).

    • The name and contact information of the responsible researcher or laboratory manager.

2. On-Site Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

  • The container must remain closed at all times, except when adding waste.

  • It is highly recommended to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

3. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide a complete and accurate description of the waste.

  • Do not exceed the storage time limits for hazardous waste as defined by local and national regulations.

Quantitative Data Summary

ParameterValue / GuidelineSource
GHS Hazard Classification
Acute Toxicity, OralToxic if swallowed (50% of notifications)[1]
Acute Toxicity, DermalToxic in contact with skin (50% of notifications)[1]
Skin Corrosion/IrritationCauses skin irritation (100% of notifications)[1]
Serious Eye Damage/IrritationCauses serious eye irritation (100% of notifications)[1]
Acute Toxicity, InhalationHarmful if inhaled (62.5% of notifications)[1]
Disposal Method
Primary Disposal RouteIncineration by a licensed hazardous waste facilityGeneral recommendation
Incineration Temperature≥ 1100 °C for waste with >1% halogenated organic substances[2]
Alternative Treatment (from patent literature for pyridine wastewater)
Wet Oxidation Temperature200-300 °C[3]
Wet Oxidation Pressure3-12 MPa[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_pure Is the waste pure compound or a concentrated solution? start->is_pure is_contaminated Is the waste contaminated materials (gloves, paper)? is_pure->is_contaminated No liquid_waste Collect in a designated 'Halogenated Organic Liquid Waste' container. is_pure->liquid_waste Yes solid_waste Collect in a designated 'Halogenated Organic Solid Waste' container. is_contaminated->solid_waste Yes label_container Properly label the container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date - Contact Information liquid_waste->label_container solid_waste->label_container store_waste Store the sealed container in a secure, ventilated Satellite Accumulation Area (SAA). label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or degradation of this compound waste. Due to its hazardous nature and the potential for incomplete reactions to produce other harmful byproducts, in-lab treatment is not recommended. The industry standard and safest method of disposal is through a licensed hazardous waste management company that utilizes high-temperature incineration.

References

Essential Safety and Logistics for Handling 2-Bromo-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 2-Bromo-6-fluoropyridine, including operational and disposal plans.

Chemical Identifier and Physical Properties

PropertyValueReference
CAS Number 144100-07-2[1][2]
Molecular Formula C5H3BrFN[1][2]
Molecular Weight 175.99 g/mol [2][3]
Form Liquid[2]
Flash Point 88 °C (190.4 °F)[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to be aware of its potential health effects.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3Toxic if swallowed.[3][4][5]
Acute Toxicity, Dermal Category 2 / 3Fatal or toxic in contact with skin.[3][4][5]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[1][4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.[1][3][4][5]
Specific target organ toxicity (single exposure) Category 3May cause respiratory irritation.[1][4][5]
Flammable liquids Category 4Combustible liquid.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[1] A face shield should be worn when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemically impermeable gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[1][4]Prevents skin contact, which can be toxic and cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors is recommended.[6]Protects against inhalation of harmful vapors.

Operational and Disposal Workflow

The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.

G Operational and Disposal Workflow for this compound cluster_0 Preparation cluster_1 Handling and Use cluster_2 Post-Experiment cluster_3 Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Obtain this compound from storage C->D E Perform experimental work in fume hood D->E F Keep container tightly closed when not in use E->F G Decontaminate work area F->G H Remove and properly store or dispose of PPE G->H I Collect waste in a labeled, sealed container H->I J Dispose of waste through an approved hazardous waste disposal plant I->J

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocol: General Guidance for a Cross-Coupling Reaction

The following provides a generalized, procedural methodology for using this compound in a typical laboratory cross-coupling reaction. Note: This is a template and must be adapted to the specific reaction conditions and scale.

1. Preparation and Setup:

  • 1.1 Review the Safety Data Sheet (SDS) for this compound and all other reagents.

  • 1.2 Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • 1.3 Assemble all necessary glassware and ensure it is dry.

  • 1.4 Don all required Personal Protective Equipment (PPE) as outlined in the table above.

2. Reagent Handling and Reaction Assembly:

  • 2.1 Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst, ligand, and base to the reaction flask.

  • 2.2 In the fume hood, carefully measure and add the appropriate solvent(s) to the reaction flask.

  • 2.3 Using a calibrated syringe or pipette, measure the required amount of this compound and add it to the reaction mixture.

  • 2.4 Add the other coupling partner to the reaction mixture.

  • 2.5 Seal the reaction vessel and commence stirring and heating as required by the specific protocol.

3. Work-up and Purification:

  • 3.1 After the reaction is complete, cool the mixture to room temperature.

  • 3.2 Quench the reaction carefully, being mindful of any potential exothermic processes.

  • 3.3 Perform the extraction and washing steps as per the experimental procedure, collecting all aqueous and organic waste in separate, labeled containers.

  • 3.4 Concentrate the organic phase using a rotary evaporator within the fume hood.

  • 3.5 Purify the crude product using an appropriate technique (e.g., column chromatography, distillation, or recrystallization).

4. Decontamination and Disposal:

  • 4.1 Thoroughly decontaminate all glassware and equipment that came into contact with this compound.

  • 4.2 Segregate all waste (liquid and solid) into appropriately labeled hazardous waste containers.

  • 4.3 Dispose of all waste through an approved waste disposal plant in accordance with institutional and local regulations.[1][6]

  • 4.4 Remove PPE and wash hands thoroughly.

By adhering to these safety protocols and operational procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.